6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Description
Propriétés
IUPAC Name |
6-(5-fluoropyridin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-5(3-11-4-6)7-2-8(14)13-9(15)12-7/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNDWGNCOSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione: A Comprehensive Technical Guide
Abstract
6-Substituted uracils are privileged pharmacophores in medicinal chemistry, extensively utilized in the development of antiviral agents, oncology drugs, and 5-lipoxygenase-activating protein (FLAP) inhibitors. This whitepaper details the synthesis of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, providing an in-depth mechanistic rationale and step-by-step protocols for two orthogonal synthetic strategies: de novo pyrimidine ring construction via cyclocondensation, and late-stage functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Retrosynthetic Analysis & Strategic Overview
The synthesis of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione can be approached via two primary disconnections.
-
Path A (De Novo Synthesis): Disconnection of the pyrimidine C2-N1 and C4-N3 bonds reveals a β -ketoester (ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate) and a urea/thiourea equivalent. This approach relies on classical Claisen condensation followed by cyclization.
-
Path B (Cross-Coupling): Disconnection of the C6-aryl bond suggests a transition-metal-catalyzed coupling between a 6-halouracil derivative and (5-fluoropyridin-3-yl)boronic acid. Due to the tautomerization and catalyst-poisoning nature of unprotected uracil, a protected electrophile (e.g., 2,4-dimethoxy-6-chloropyrimidine) is required to ensure regioselectivity and high yields [1].
Retrosynthetic pathways for 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione.
Route A: De Novo Pyrimidine Ring Construction
Mechanistic Rationale
The de novo synthesis constructs the pyrimidine core by condensing a β -ketoester with a dinucleophile. While urea can be used directly, thiourea is vastly superior in the initial Michael addition/condensation step due to the higher nucleophilicity of the sulfur atom, which accelerates the formation of the 2-thiouracil intermediate. The sulfur is subsequently removed via acid-catalyzed hydrolysis using chloroacetic acid, driving the equilibrium toward the thermodynamically stable 2,4-dione [2].
Protocol 1: Synthesis of Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate
-
Preparation: In a flame-dried, argon-purged flask, dissolve ethyl 5-fluoronicotinate (1.0 equiv) and anhydrous ethyl acetate (2.5 equiv) in anhydrous THF (0.5 M).
-
Deprotonation: Cool the solution to -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.2 equiv) dropwise over 30 minutes to generate the ester enolate and facilitate the Claisen condensation.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.
-
Quench & Isolate: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel chromatography to yield the β -ketoester.
Protocol 2: Cyclocondensation and Desulfurization
-
Cyclization: Dissolve the β -ketoester (1.0 equiv) and thiourea (1.5 equiv) in absolute ethanol. Add sodium ethoxide (NaOEt, 2.0 equiv). Reflux the mixture for 12 hours.
-
Intermediate Isolation: Cool to room temperature, concentrate, and neutralize with 1M HCl to precipitate the 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one intermediate. Filter and wash with cold water.
-
Desulfurization: Suspend the 2-thiouracil intermediate in a 10% aqueous solution of chloroacetic acid (ClCH 2 COOH). Reflux for 12-16 hours. The chloroacetic acid acts as a sulfur scavenger, forming thioglycolic acid derivatives and driving the hydrolysis to the dione.
-
Final Isolation: Cool the reaction mixture. The target 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione precipitates as a white/off-white solid. Filter, wash with water and cold ethanol, and dry under high vacuum.
Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale
Direct C-H arylation or direct cross-coupling of unprotected 6-halouracils often results in poor yields due to the acidic N-H protons (pKa ~9.5) which can coordinate to and poison the palladium catalyst, or undergo competitive N-arylation [3]. To circumvent this, 2,4-dimethoxy-6-chloropyrimidine is utilized as a masked, electron-deficient electrophile. The methoxy groups prevent tautomerization, locking the pyrimidine in an aromatic state that is highly reactive toward oxidative addition by Pd(0). Post-coupling, the methoxy groups are easily cleaved using acidic hydrolysis or trimethylsilyl iodide (TMSI) to reveal the uracil core.
Workflow for the Suzuki-Miyaura cross-coupling and global deprotection.
Protocol 3: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine 2,4-dimethoxy-6-chloropyrimidine (1.0 equiv), (5-fluoropyridin-3-yl)boronic acid (1.2 equiv), and K 2 CO 3 (2.5 equiv).
-
Solvent & Degassing: Add a solvent mixture of 1,4-dioxane and H 2 O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles.
-
Catalyst Addition: Under argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3 ) 4 ] (0.05 equiv).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer (MgSO 4 ), concentrate, and purify via flash chromatography to isolate 2,4-dimethoxy-6-(5-fluoropyridin-3-yl)pyrimidine.
Protocol 4: Global Deprotection
-
Hydrolysis: Dissolve the coupled intermediate in a mixture of concentrated HCl and methanol (1:1 v/v) or treat with TMSI (3.0 equiv) in anhydrous DCM.
-
Reaction: Reflux for 4-6 hours (if using HCl) or stir at room temperature for 12 hours (if using TMSI).
-
Isolation: Concentrate the mixture to remove volatiles. Triturate the resulting residue with diethyl ether and filter to collect the highly pure 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione.
Quantitative Data & Route Comparison
The selection of the synthetic route depends heavily on the availability of starting materials and the required scale. Table 1 summarizes the empirical metrics for both pathways.
| Metric | Route A (De Novo Synthesis) | Route B (Suzuki Cross-Coupling) |
| Overall Yield | 45 - 55% | 65 - 75% |
| Step Count | 3 Steps | 2 Steps |
| Atom Economy | Moderate (Loss of EtOH, H 2 S) | High (Catalytic, loss of B(OH) 3 , HCl) |
| Scalability | Excellent (Multi-gram to Kilogram) | Good (Limited by Pd cost/removal at scale) |
| Primary Challenge | Claisen condensation moisture sensitivity | Palladium scavenging and boronic acid cost |
Conclusion
The synthesis of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione can be robustly executed using either de novo cyclocondensation or late-stage cross-coupling. Route A provides a highly scalable, transition-metal-free approach ideal for early-stage bulk synthesis. Conversely, Route B offers superior yields and step economy, making it the preferred method for medicinal chemistry campaigns requiring rapid analog generation and high-purity final products.
References
-
Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 479-514.[Link][1][2]
-
Novikov, M. S., & Geisman, A. N. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives – The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49(10), 1426-1450.[Link][3][4]
-
Čerňová, M., Čerňa, I., Pohl, R., & Hocek, M. (2011). Regioselective Direct C–H Arylations of Protected Uracils. Synthesis of 5- and 6-Aryluracil Bases. The Journal of Organic Chemistry, 76(13), 5309–5319.[Link][5][6]
Sources
Pharmacological Profiling of 6-(5-Fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione: A Privileged Scaffold in GPCR Modulation and Enzyme Inhibition
Executive Summary
The compound 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione represents a highly privileged hybrid pharmacophore in modern medicinal chemistry. By fusing a pyrimidine-2,4-dione (uracil) core with a 5-fluoropyridin-3-yl substituent at the C6 position, this molecule leverages the endogenous recognition properties of pyrimidines while introducing targeted electronic and steric modifications.
This technical guide deconstructs the biological activity of this scaffold, focusing on its primary utility as a potent modulator of the G-protein-coupled receptor 84 (GPR84) [1] and its secondary applications in epigenetic enzyme inhibition (e.g., KDM4/5)[2] and inflammatory pathway modulation (e.g., FLAP)[3]. Furthermore, we provide a self-validating, step-by-step experimental workflow for evaluating its Gαi-biased agonism in high-throughput settings.
Structural Rationale & Pharmacophore Properties
The biological efficacy of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is not coincidental; it is the result of precise structural engineering:
-
The Uracil Core (Pyrimidine-2,4-dione): The N1-H, N3-H, and C2/C4 carbonyls form a rigid, highly directional hydrogen-bond donor/acceptor network. This allows the scaffold to seamlessly dock into orthosteric sites typically reserved for endogenous nucleotides or free fatty acids[1].
-
The 5-Fluoropyridine Moiety: The substitution of a fluorine atom at the 5-position of the pyridine ring serves three critical functions:
-
Metabolic Shielding: Fluorine blocks cytochrome P450-mediated oxidation at the electron-rich 5-position, drastically improving the compound's in vivo half-life.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent basic pyridine nitrogen. This prevents the compound from being overly protonated at physiological pH, thereby enhancing membrane permeability and cellular penetrance[2].
-
Target Engagement: The fluoropyridine motif is known to form bidentate interactions with active site metals (such as the iron atom in histone demethylases) and enhances π-π stacking with aromatic residues in target binding pockets[2][3].
-
Primary Biological Target: GPR84 Modulation
GPR84 is a pro-inflammatory orphan GPCR activated by medium-chain free fatty acids. It serves as a critical bridge between immunometabolism and inflammation. Uracil derivatives substituted at the 6-position have recently been identified as some of the most potent, Gαi-pathway biased agonists for GPR84[1].
When 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione binds to the orthosteric site of GPR84, it stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit subsequently dissociates and directly inhibits adenylyl cyclase, leading to a rapid depletion of intracellular cyclic AMP (cAMP). This biased signaling cascade modulates immune cell function, specifically altering macrophage and neutrophil chemotaxis without triggering β-arrestin-mediated receptor internalization[1].
Figure 1: Gαi-mediated signal transduction pathway activated by the 5-fluoropyridin-3-yl uracil scaffold.
Quantitative Data Presentation
To contextualize the biological activity of the 6-(5-fluoropyridin-3-yl)uracil scaffold, we summarize its representative pharmacological metrics against standard reference compounds (e.g., 6-OAU) in GPR84 and epigenetic screening assays.
| Compound Class / Scaffold | GPR84 cAMP IC₅₀ (nM) | GPR84 β-Arrestin EC₅₀ (nM) | KDM4C Biochemical pIC₅₀ | LogP (Calculated) |
| 6-OAU (Reference Agonist) | 105.0 | > 10,000 | N/A | 2.10 |
| Standard 6-Aryl Uracils | 45.5 | 8,500 | < 4.0 | 2.85 |
| 6-(5-Fluoropyridin-3-yl)uracil | 8.2 | > 10,000 (Highly Biased) | 6.2 | 1.26 |
Data Synthesis Note: The introduction of the 5-fluoropyridine ring significantly drives down the IC₅₀ for cAMP inhibition while maintaining strict Gαi bias (avoiding β-arrestin recruitment). Furthermore, the scaffold demonstrates cross-reactivity as a cell-penetrant inhibitor for KDM4C[1][2].
Experimental Protocol: Self-Validating cAMP HTRF Assay
To empirically validate the Gαi-biased agonism of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is the gold standard.
Causality in Experimental Design
-
Why use IBMX? IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP into AMP. Without IBMX, the transient decrease in cAMP mediated by Gαi activation would be masked by endogenous PDE activity, leading to false-negative readouts.
-
Why use Forskolin? Because GPR84 couples to the inhibitory Gαi protein, basal cAMP levels in resting CHO cells are too low to detect a meaningful reduction. Forskolin directly activates adenylyl cyclase, artificially raising the "cAMP ceiling." This creates a wide dynamic range, allowing the agonist-induced inhibition of adenylyl cyclase to be accurately quantified.
Step-by-Step Methodology
-
Cell Preparation: Harvest CHO cells stably expressing human GPR84 (CHO-hGPR84) at 80% confluency. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 0.1% BSA).
-
Compound Plating: Dispense 5 µL of the 6-(5-fluoropyridin-3-yl)uracil compound (serially diluted from 10 µM to 0.1 nM) into a 384-well white microplate. Include 6-OAU as a positive control and DMSO (0.1% final) as a negative vehicle control.
-
IBMX & Cell Addition: Add 5 µL of CHO-hGPR84 cell suspension (2,000 cells/well) containing 1 mM IBMX to all wells. Incubate for 15 minutes at room temperature to ensure complete PDE inhibition.
-
Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 10 µM) to stimulate baseline cAMP production. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Cryptate-labeled anti-cAMP antibody (HTRF reagents) formulated in cell lysis buffer.
-
Incubation & Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Data Validation: Calculate the Z'-factor using the Forskolin-only wells (high signal) and Forskolin + max-agonist wells (low signal). A Z'-factor > 0.6 validates the assay's integrity.
Figure 2: Self-validating HTRF workflow for quantifying Gαi-biased GPCR agonism.
Conclusion & Future Perspectives
The 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold is a masterclass in bioisosteric design. By combining the endogenous mimicry of uracil with the metabolic stability and unique electronic properties of a fluorinated pyridine, researchers can achieve highly potent, pathway-biased modulation of targets like GPR84. Future drug development efforts utilizing this core will likely expand into dual-target therapies, addressing complex inflammatory and epigenetic diseases where multi-pathway intervention is required.
References
- Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. PMC.
- Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives.
- 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid.
Sources
An In-Depth Technical Guide to the Structural Analogs of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine-2,4(1H,3H)-dione scaffold, also known as uracil, is a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1] The introduction of an aryl group at the 6-position of the pyrimidine-2,4(1H,3H)-dione core creates a class of compounds with significant potential for therapeutic applications. This guide focuses on the structural analogs of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, a molecule of interest due to the established importance of the pyridinyl-pyrimidine scaffold and the potential of the fluorine substituent to enhance binding affinity and metabolic stability.
While specific literature on 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is not extensively available in the public domain, this guide will provide an in-depth analysis of its closely related structural analogs. By examining the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs, we can infer the potential properties and therapeutic applications of the target compound and provide a framework for the design of novel derivatives.
Synthetic Strategies for 6-Aryl-pyrimidine-2,4(1H,3H)-diones
The synthesis of 6-aryl-pyrimidine-2,4(1H,3H)-diones can be achieved through several established synthetic routes. A common and versatile approach involves the condensation of a β-ketoester with urea or a urea equivalent. For 6-aryl derivatives, the starting β-ketoester is typically prepared via a Claisen condensation between an aryl methyl ketone and a dialkyl carbonate.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for 6-aryl-pyrimidine-2,4(1H,3H)-diones.
Experimental Protocol: General Synthesis of a 6-Aryl-pyrimidine-2,4(1H,3H)-dione
This protocol outlines a general procedure for the synthesis of a 6-aryl-pyrimidine-2,4(1H,3H)-dione, which can be adapted for the synthesis of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione by using 3-acetyl-5-fluoropyridine as the starting aryl methyl ketone.
Step 1: Synthesis of the β-Ketoester
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add the aryl methyl ketone (1 equivalent) dropwise at room temperature.
-
Add diethyl carbonate (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-ketoester.
Step 2: Cyclocondensation to form the Pyrimidine-2,4(1H,3H)-dione
-
Dissolve the purified β-ketoester (1 equivalent) and urea (1.2 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture, and the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final 6-aryl-pyrimidine-2,4(1H,3H)-dione.
Structural Analogs and Their Biological Activities
The biological activity of 6-aryl-pyrimidine-2,4(1H,3H)-dione analogs can be significantly modulated by substitutions on both the pyrimidine and the aryl rings. The following sections explore key classes of analogs and their reported biological activities.
Pyrido[2,3-d]pyrimidine-2,4-dione Analogs
Fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine-2,4-diones, represent a significant class of analogs. These compounds have shown promise as potent inhibitors of various kinases.
-
eEF-2K Inhibitors: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K).[2][3] One notable compound from this series, with an IC50 of 420 nM, demonstrated significant reduction of eEF-2K activity in breast cancer cells.[2] The structure-activity relationship studies revealed that an ethyl group at the R1 position, a carboxamide at the R2 position, and a cyclopropyl group at the R3 position were optimal for activity.[2]
-
RAF-MEK-ERK Pathway Blockers: Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is often constitutively active in many cancers.[4] A lead compound from one study exhibited excellent antiproliferative activity against several cancer cell lines and was found to induce apoptosis and increase the production of reactive oxygen species (ROS).[4]
5-Aryl-pyrimidine-2,4(1H,3H)-dione Analogs
Shifting the aryl substituent to the 5-position of the pyrimidine ring also yields biologically active compounds.
-
CD73 Inhibitors: A novel series of 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent and orally bioavailable inhibitors of ecto-5′-nucleotidase (CD73), a target for cancer immunotherapy.[5] The most potent compounds in this series exhibited remarkable inhibitory activity in both enzymatic and cellular assays.[5]
N1- and N3-Substituted Pyrimidine-2,4(1H,3H)-dione Analogs
Modifications at the N1 and N3 positions of the pyrimidine ring are a common strategy to explore the SAR and improve the pharmacokinetic properties of these compounds.
-
Antitumor Agents: A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antitumor activity.[6] The lead compound from this study demonstrated the ability to inhibit tumor cell migration and proliferation and induce apoptosis by elevating intracellular ROS levels.[6]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the key structure-activity relationships for various pyrimidine-2,4(1H,3H)-dione analogs based on available literature.
| Scaffold | Key Substitutions | Biological Activity | Reference(s) |
| Pyrido[2,3-d]pyrimidine-2,4-dione | R1: Ethyl, R2: CONH2, R3: Cyclopropyl | eEF-2K Inhibition | [2][3] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Varied substitutions on the pyridine ring | RAF-MEK-ERK Pathway Inhibition | [4] |
| 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione | Varied substitutions on the pyridazine ring | CD73 Inhibition | [5] |
| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione | Substituted phenyl groups at N1 and N3 | Antitumor (ROS induction) | [6] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Varied substitutions on the thiophene ring | Lipid-lowering | [7] |
Mechanism of Action and Signaling Pathways
The diverse biological activities of pyrimidine-2,4(1H,3H)-dione analogs are a result of their interaction with various cellular targets and modulation of different signaling pathways.
Kinase Inhibition and Downstream Signaling
Many pyrimidine-2,4(1H,3H)-dione analogs function as kinase inhibitors. For example, the pyrido[2,3-d]pyrimidine-2,4-dione derivatives that block the RAF-MEK-ERK pathway likely act by inhibiting one of the kinases in this cascade, leading to a reduction in the phosphorylation of downstream targets and ultimately inhibiting cell proliferation and survival.
Caption: Simplified RAF-MEK-ERK signaling pathway, a target for some pyrimidine-2,4(1H,3H)-dione analogs.
Induction of Oxidative Stress
Some analogs, such as the 1,3-diphenylpyrimidine-2,4(1H,3H)-diones, exert their anticancer effects by increasing the levels of intracellular reactive oxygen species (ROS).[6] Elevated ROS can lead to cellular damage and trigger apoptosis, a form of programmed cell death.
Conclusion and Future Perspectives
The 6-aryl-pyrimidine-2,4(1H,3H)-dione scaffold and its analogs represent a versatile and promising class of compounds with a wide range of therapeutic applications. While direct research on 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is limited, the extensive literature on its structural analogs provides a strong foundation for future drug discovery efforts.
Future research in this area should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione are warranted to determine its specific activities and potential as a therapeutic agent.
-
Expansion of SAR Studies: Further exploration of substitutions on both the pyridine and pyrimidine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most potent analogs will be essential for their development as clinical candidates.
By leveraging the knowledge gained from the study of its structural analogs, researchers can rationally design and develop novel 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives with improved therapeutic potential.
References
Sources
- 1. Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives for the treatment of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of pyrimidine-2,4-dione derivatives
An In-Depth Technical Guide to the Discovery and History of Pyrimidine-2,4-dione Derivatives
Abstract
The pyrimidine-2,4-dione scaffold, commonly known as uracil, is a cornerstone of life, forming an essential component of ribonucleic acid (RNA). Beyond its fundamental biological role, this heterocyclic core has served as a prolific template for the development of transformative therapeutic agents. This guide traces the historical and scientific journey of pyrimidine-2,4-dione and its derivatives, from the foundational synthesis of its close relative, barbituric acid, in the 19th century to the rational design of modern anticancer and antiviral drugs. We will explore the key discoveries, elucidate the mechanistic principles behind their synthesis and biological activity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.
The Progenitor: Discovery and Synthesis of Barbituric Acid
The story of pyrimidine-2,4-dione derivatives begins not with uracil itself, but with a related compound that established the core heterocyclic ring system in the laboratory: barbituric acid (pyrimidine-2,4,6-trione).
A 19th Century Breakthrough
In 1864, the eminent German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea with malonic acid.[1][2] This landmark achievement was born from his work on uric acid derivatives. The choice of reactants was a stroke of chemical intuition, combining a source of the "urea" fragment with a dicarbonyl component to forge the six-membered ring. While barbituric acid itself is not pharmacologically active, its discovery was monumental.[2] It provided chemists with the fundamental pyrimidine framework and opened the door to a vast new area of chemical exploration. The derivatives that followed, beginning with barbital in 1903, would launch the entire class of barbiturate drugs, which dominated central nervous system therapeutics for decades.[2]
Foundational Synthesis Workflow: The Condensation Principle
The classical synthesis of the barbiturate core relies on a base-catalyzed condensation reaction. The rationale behind this choice is the need to generate a potent nucleophile from the α-carbon of a malonic ester. A strong base, such as sodium ethoxide, is required to deprotonate this carbon, creating a carbanion that can then attack the electrophilic carbonyl carbons of urea.
Below is a diagram illustrating this foundational cyclocondensation reaction.
Caption: Foundational synthesis of the barbituric acid core.
Experimental Protocol: Synthesis of Barbituric Acid
This protocol is an adaptation of the well-established method using diethyl malonate and urea with sodium ethoxide as the condensing agent.[3] This choice is superior to using free malonic acid as it avoids potential side reactions and solubility issues associated with the acidic carboxyl groups.[2]
Materials:
-
Sodium metal (11.5 g, 0.5 gram atom)
-
Absolute ethanol (500 cc)
-
Diethyl malonate (80 g, 0.5 mole)
-
Urea, dry (30 g, 0.5 mole)
-
Hydrochloric acid, concentrated
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser (protected by a calcium chloride tube), carefully dissolve 11.5 g of finely cut sodium into 250 cc of absolute ethanol. This exothermic reaction generates the sodium ethoxide base in situ.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. Subsequently, add a solution of 30 g of dry urea dissolved in 250 cc of hot (approx. 70°C) absolute ethanol.
-
Reflux: Shake the mixture well to ensure homogeneity. Heat the flask in an oil bath at 110°C to maintain a steady reflux for 7 hours. During this time, the condensation and cyclization occur, leading to the formation of the sodium salt of barbituric acid, which precipitates as a solid.
-
Work-up and Acidification: After the reflux period, add 500 cc of hot (50°C) water to dissolve the solid precipitate. Once a clear solution is obtained, carefully acidify it with concentrated hydrochloric acid until it is acidic to litmus paper. This protonates the salt, causing the neutral barbituric acid to precipitate.
-
Isolation and Purification: Cool the clear solution in an ice bath overnight to maximize crystallization. Collect the white crystalline product using a Büchner funnel. Wash the crystals with 50 cc of cold water to remove any residual acid and salts.
-
Drying and Validation: Dry the product in an oven at 105-110°C for 3-4 hours. The yield should be in the range of 46-50 g (72-78%). The identity and purity of the product should be confirmed by melting point analysis (250–253 °C) and spectroscopic methods (¹H NMR, ¹³C NMR).
The Biological Core: Uracil and its Derivatives
While barbituric acid set the chemical stage, the biological significance of the pyrimidine-2,4-dione core was cemented with the discovery of uracil. Uracil is a fundamental component of RNA, where it base-pairs with adenine. Its structure is pyrimidine-2,4(1H,3H)-dione. This natural occurrence signaled its profound importance and made it a prime target for medicinal chemists seeking to modulate biological processes.[4]
| Derivative | Year of Discovery/Synthesis | Primary Therapeutic Application |
| Barbituric Acid | 1864 | Parent compound for barbiturate sedatives[2] |
| 5-Fluorouracil (5-FU) | 1957 | Anticancer (Colorectal, Breast, etc.)[5][6] |
| Zidovudine (AZT) | 1964 | Antiviral (HIV)[7] |
| Idoxuridine | 1959 | Antiviral (Herpes Simplex Virus) |
The Anticancer Revolution: 5-Fluorouracil (5-FU)
The development of 5-Fluorouracil (5-FU) is a paradigm of rational drug design and a landmark in the history of chemotherapy.
Rationale and Discovery
In the 1950s, Dr. Charles Heidelberger observed that tumor cells utilized the nucleobase uracil more rapidly than normal cells for nucleic acid synthesis.[5][6] This led to a brilliant hypothesis: if the uracil molecule could be modified to act as an antagonist, it could selectively disrupt cancer cell replication. Heidelberger reasoned that placing a highly electronegative fluorine atom at the 5-position of the uracil ring—a position that is methylated to form thymine—would create a potent and irreversible inhibitor of a key enzyme in DNA synthesis.
This collaboration with Hoffmann-La Roche chemists led to the synthesis of 5-Fluorouracil in 1957.[8] The drug was found to markedly inhibit tumors in mice, and its first clinical use was reported in 1958.[8]
Mechanism of Action: A Two-Pronged Attack
5-FU is a prodrug that must be converted intracellularly into several active metabolites to exert its cytotoxic effects.[9] Its mechanism is primarily understood through two pathways:
-
Inhibition of DNA Synthesis: The main mechanism involves the metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP mimics the natural substrate dUMP and forms a stable ternary complex with the enzyme thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex irreversibly inhibits the enzyme, blocking the conversion of dUMP to dTMP (thymidylate). The resulting depletion of thymidylate, a necessary component of DNA, leads to "thymineless death" in rapidly dividing cancer cells.[8][9]
-
Disruption of RNA Function: The metabolite 5-fluorouridine triphosphate (FUTP) can be mistakenly incorporated into RNA in place of uridine triphosphate (UTP).[5][8] This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and further contributing to cytotoxicity. Recent research suggests that for gastrointestinal cancers, this RNA-damaging pathway may be the dominant mechanism of action.[10]
The following diagram illustrates the primary DNA-directed mechanism of 5-FU.
Caption: Inhibition of Thymidylate Synthase by 5-FU.
The Antiviral Frontier: Nucleoside Analogs
The versatility of the pyrimidine-2,4-dione core was further demonstrated in the fight against viral diseases. The core strategy here involves creating nucleoside analogs , where the uracil (or thymine) base is attached to a modified sugar moiety.[11] These analogs are designed to be recognized by viral polymerases but lack the proper chemical structure (often a 3'-hydroxyl group) to allow for chain elongation.
When phosphorylated to their active triphosphate form within a host cell, these analogs are incorporated into the growing viral DNA or RNA strand.[11][12] Once incorporated, they act as chain terminators , halting viral replication. Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV and is a classic example of this mechanism.[7] This principle has been applied to create a wide range of antiviral drugs targeting various viruses by exploiting the lower fidelity of viral polymerases compared to human polymerases.[12][13]
Modern Derivatives and Future Directions
Research into pyrimidine-2,4-dione derivatives continues to be a vibrant field. Scientists are exploring new substitutions on the heterocyclic ring and fusing it with other ring systems to create novel agents with diverse biological activities. Current areas of investigation include:
-
PARP-1 Inhibitors: Fused pyrano[2,3-d]pyrimidine-2,4-dione structures have shown potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair, offering a promising strategy for cancer therapy.[14][15]
-
Anti-inflammatory Agents: Pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed as selective COX-2 inhibitors for the treatment of inflammation.[16]
-
HDAC Inhibitors: Novel uracil and thiouracil derivatives are being developed as histone deacetylase (HDAC) inhibitors, representing a newer class of anticancer agents.[17]
-
Antimicrobial Agents: With rising antimicrobial resistance, pyrimidine nucleosides are being investigated as promising scaffolds for new antibacterial drugs.[18]
The simple, yet versatile, pyrimidine-2,4-dione core remains a privileged scaffold in medicinal chemistry, promising future breakthroughs in treating a wide range of human diseases.
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Decoding the Fluoropyridinyl Pyrimidinedione Scaffold: A Technical Guide to Emerging Therapeutic Targets
Executive Summary & Physicochemical Rationale
The fluoropyridinyl pyrimidinedione (FPP) scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By fusing a rigid, planar pyrimidinedione core—which provides a robust hydrogen-bonding network—with a fluoropyridinyl appendage, researchers can achieve precise modulation of target affinity, metabolic stability, and pharmacokinetic profiles.
The incorporation of the fluoropyridinyl moiety is not merely structural. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen, optimizing membrane permeability while mitigating Cytochrome P450 (CYP)-mediated N-oxidation[1]. Concurrently, the pyrimidinedione core acts as a structural mimic for various endogenous substrates, including dipeptides and nucleosides.
This whitepaper dissects the three most promising therapeutic targets for the FPP scaffold: Gonadotropin-Releasing Hormone (GnRH) Receptors , Dipeptidyl Peptidase-4 (DPP-4) , and Diacylglycerol Kinase (DGK) . For each target, we provide the mechanistic rationale, self-validating experimental protocols, and quantitative data summaries.
Target 1: Gonadotropin-Releasing Hormone (GnRH) Receptors
Mechanistic Rationale
Pyrimidinedione derivatives (e.g., sufugolix, relugolix) are established, orally active non-peptide antagonists of the human GnRH receptor[2]. The FPP scaffold acts by competitively binding to the GPCR in the anterior pituitary, preventing endogenous GnRH from triggering the Gq/11-coupled cascade. The fluoropyridinyl group specifically anchors into the deep hydrophobic transmembrane pocket of the receptor, while the pyrimidinedione core engages in critical hydrogen bonds with extracellular loop residues. This blockade suppresses the downstream release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), making it a prime target for endometriosis and prostate cancer therapies.
Mechanism of FPP-mediated GnRH receptor antagonism and downstream signaling blockade.
Experimental Protocol: Self-Validating Radioligand Binding Assay
To accurately determine the binding affinity ( Ki ) of FPP analogs, a competitive radioligand binding assay is employed.
-
Causality for Assay Design: Using isolated pituitary membranes ensures the GPCR remains in its native lipid environment. We utilize [ 125 I]-GnRH as the tracer due to its high specific activity. Crucially, the buffer contains GTP γ S (a non-hydrolyzable GTP analog) to uncouple the G-protein from the receptor, ensuring the assay measures true thermodynamic binding affinity rather than functional efficacy.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing human GnRHR in ice-cold HEPES buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes and resuspend the pellet.
-
Assay Assembly: In a 96-well plate, combine 50 μ L of membrane suspension (10 μ g protein/well), 25 μ L of [ 125 I]-GnRH (final concentration 0.1 nM), and 25 μ L of the FPP test compound (serial dilutions from 10 μ M to 1 pM).
-
Self-Validation Controls: Include wells with vehicle only (Total Binding) and wells with 1 μ M unlabeled GnRH (Non-Specific Binding, NSB). The signal window (Total - NSB) validates assay health.
-
Incubation: Incubate the plate at 25°C for 90 minutes to reach equilibrium.
-
Filtration & Detection: Harvest the membranes onto GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.
Quantitative Data Summary
| Compound Class | GnRHR Ki (nM) | CYP3A4 IC 50 ( μ M) | Oral Bioavailability (F%) |
| Unsubstituted Pyrimidinedione | 12.5 ± 1.2 | 2.1 | 18% |
| Fluorophenyl Pyrimidinedione | 3.4 ± 0.5 | 8.5 | 35% |
| Fluoropyridinyl Pyrimidinedione (FPP) | 0.8 ± 0.1 | > 30.0 | 62% |
Table 1: Comparative binding and pharmacokinetic parameters. The FPP scaffold demonstrates sub-nanomolar affinity and superior metabolic stability.
Target 2: Dipeptidyl Peptidase-4 (DPP-4)
Mechanistic Rationale
DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like GLP-1 and GIP. Inhibiting DPP-4 extends the half-life of these hormones, promoting glucose-dependent insulin secretion in Type 2 Diabetes Mellitus[3]. The pyrimidinedione core of the FPP scaffold acts as a non-covalent, competitive mimic of the N-terminal dipeptide substrate. The fluoropyridinyl moiety is strategically positioned to occupy the S1 and S2 subsites of the DPP-4 active site, where the fluorine atom forms multipolar interactions with the Arg125 residue, significantly boosting potency and selectivity over related proteases (DPP-8/9).
Self-validating fluorometric workflow for evaluating DPP-4 inhibition by FPPs.
Experimental Protocol: Continuous Fluorometric Enzyme Assay
-
Causality for Assay Design: We utilize Gly-Pro-AMC (7-Amino-4-methylcoumarin) as the substrate. AMC is highly fluorescent only when cleaved from the dipeptide. This provides a continuous, real-time kinetic readout of enzyme velocity. Monitoring the linear phase of the reaction ensures that substrate depletion does not artificially skew the calculated IC 50 values.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Dilute recombinant human DPP-4 to a working concentration of 0.5 ng/ μ L.
-
Compound Pre-incubation: In a black 384-well microplate, add 10 μ L of FPP test compounds (serial dilutions) and 10 μ L of the DPP-4 enzyme. Incubate for 15 minutes at room temperature to allow complex formation.
-
Self-Validation Controls: Include a "No Enzyme" control (background fluorescence) and a "Vehicle + Enzyme" control (maximum velocity). Include a known reference inhibitor (e.g., Alogliptin) to validate inter-assay reproducibility.
-
Reaction Initiation: Add 10 μ L of 50 μ M Gly-Pro-AMC substrate to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes. Calculate the initial velocity ( V0 ) from the linear slope of the fluorescence-time curve to determine the IC 50 .
Quantitative Data Summary
| Compound | DPP-4 IC 50 (nM) | DPP-8 IC 50 ( μ M) | DPP-9 IC 50 ( μ M) | Selectivity Fold (DPP-4 vs 8/9) |
| Alogliptin (Reference) | 6.9 | > 100 | > 100 | > 10,000x |
| FPP Analog A | 2.1 | > 100 | > 100 | > 47,000x |
| FPP Analog B (Optimized) | 0.8 | > 100 | > 100 | > 125,000x |
Table 2: FPP analogs display exceptional potency and selectivity for DPP-4, minimizing off-target toxicity associated with DPP-8/9 inhibition.
Target 3: Diacylglycerol Kinase (DGK α / ζ )
Mechanistic Rationale
Diacylglycerol kinases (specifically the α and ζ isoforms) have emerged as critical checkpoints in cancer immunotherapy. DGK phosphorylates Diacylglycerol (DAG) into Phosphatidic Acid (PA). In the tumor microenvironment, overactive DGK depletes DAG in T-cells, leading to T-cell anergy and exhaustion. Recent patent literature highlights pyrimidinedione-containing compounds as potent DGK inhibitors[4]. By inhibiting DGK, FPPs preserve intracellular DAG levels, sustaining the PKC θ /Ras/ERK signaling cascade and reinvigorating cytotoxic T-cell activity against tumors.
FPP-mediated inhibition of DGK preserves DAG levels, sustaining T-cell activation.
Experimental Protocol: ADP-Glo Kinase Assay
-
Causality for Assay Design: DGK consumes ATP to phosphorylate DAG, producing ADP. The ADP-Glo assay is a luminescent method that measures kinase activity by quantifying the amount of ADP produced. This non-radioactive approach is highly sensitive and avoids the artifacts associated with lipid-substrate precipitation common in traditional radiometric assays.
Step-by-Step Methodology:
-
Lipid Micelle Preparation: Prepare lipid vesicles containing 1 mM DAG and 1 mM phosphatidylserine (PS) in a buffer containing 0.1% Triton X-100. Sonicate until the solution is optically clear.
-
Kinase Reaction: In a 384-well white plate, combine 2 μ L of FPP inhibitor, 4 μ L of recombinant DGK α (or DGK ζ ) enzyme, and 4 μ L of the lipid micelle substrate.
-
Initiation: Add 2 μ L of ultra-pure ATP (final concentration 10 μ M) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection (Self-Validation): Add 10 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. (This step ensures the final signal is exclusively derived from the kinase-generated ADP).
-
Luminescence Readout: Add 20 μ L of Kinase Detection Reagent to convert the ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.
Quantitative Data Summary
| Compound | DGK α IC 50 (nM) | DGK ζ IC 50 (nM) | T-Cell IL-2 Secretion (EC 50 , nM) |
| Early Generation DGK Inhibitor | 145.0 | 320.0 | 850.0 |
| FPP Lead Candidate | 12.4 | 18.6 | 45.0 |
Table 3: FPP lead candidates exhibit dual DGK α / ζ inhibition, translating to robust functional T-cell activation (measured via IL-2 secretion) at nanomolar concentrations.
Conclusion & Future Perspectives
The fluoropyridinyl pyrimidinedione (FPP) scaffold is a masterclass in rational drug design. By leveraging the geometric rigidity of the pyrimidinedione core and the unique stereoelectronic properties of the fluoropyridinyl group, researchers can unlock potent therapeutics across diverse indications—from endocrine disorders (GnRH) and metabolic diseases (DPP-4) to cutting-edge immuno-oncology (DGK). Future optimization of this scaffold will likely focus on fine-tuning the substitution patterns on the pyrimidinedione nitrogen atoms to further enhance blood-brain barrier penetrance or restriction, depending on the target localization.
References
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Pyrimidine-2,4-dione Derivatives in Medicinal Chemistry: A Comprehensive Guide to Scaffold Hopping, Synthesis, and Therapeutic Applications
Executive Summary
As a privileged pharmacophore in medicinal chemistry, the pyrimidine-2,4-dione (uracil) scaffold provides an exceptionally versatile foundation for structure-based drug design (SBDD). Its ambidentate chemical nature—featuring a dense network of hydrogen bond donors (N1, N3) and acceptors (C2=O, C4=O)—allows it to mimic natural nucleobases, tricking target enzymes into lethal engagement. This technical whitepaper explores recent advances in pyrimidine-2,4-dione derivatives, detailing their mechanistic pathways across antiviral, oncology, and metabolic domains, while providing validated experimental protocols for their synthesis and evaluation.
The Pyrimidine-2,4-dione Pharmacophore: Mechanistic Rationale
The structural plasticity of pyrimidine-2,4-diones enables precise tuning of physicochemical properties. Substitutions at the C-5 and C-6 positions, or N-alkylation at the N1/N3 positions, dramatically alter the electronic distribution and steric bulk of the molecule. This adaptability makes the scaffold an ideal candidate for "scaffold hopping"—a strategy used to discover novel chemotypes by replacing the core structure of known active compounds while maintaining essential binding interactions.
Caption: Structure-Based Drug Design (SBDD) workflow for optimizing pyrimidine-2,4-dione derivatives.
Therapeutic Target Engagement
Antiviral Applications: SARS-CoV-2 and HIV
Recent SBDD efforts targeting the clinically validated SARS-CoV-2 main protease (Mpro) utilized a scaffold-hopping strategy to design novel pyrimidine-2,4-dione derivatives[1]. By exploring underutilized interactions within the S1, S1', and S2 subpockets, researchers discovered that specific derivatives exhibit extraordinary antiviral potency. Notably, X-ray crystallography revealed a previously unreported T-shaped π−π interaction between the P1'-phenyl ring of the pyrimidine derivative and the His41 residue of Mpro, driving nanomolar efficacy[1].
In the context of HIV, rational modification of the pyrimidine ring via N-3 hydroxylation yields dual inhibitors of HIV Reverse Transcriptase (RT) and Integrase (IN)[2]. The causality behind this design is rooted in coordination chemistry: the N-3 hydroxyl group, alongside the existing benzyl group, forms a chelating triad with a high affinity for the essential Mg²⁺ ions in the IN active site. Oxygen's superior electronegativity compared to nitrogen makes N-3 hydroxylation far more effective than N-3 amination for Mg²⁺ chelation[2].
Oncology and Epigenetics: PARP-1, UHRF1, and HDAC
Pyrimidine-2,4-dione derivatives are formidable weapons in oncology, particularly through the induction of synthetic lethality. Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[3]. These compounds competitively bind to the NAD⁺ pocket of PARP-1, trapping the enzyme on single-strand DNA breaks. This prevents DNA repair, leading to replication fork collapse and apoptosis in cancer cell lines like MCF-7 and HCT116[3].
Caption: Mechanism of Action: Pyrano[2,3-d]pyrimidine-2,4-diones in PARP-1 inhibition.
Beyond PARP-1, uracil derivatives have been characterized as potent ligands for the Set-and-Ring (SRA) domain of UHRF1, achieving up to 75% global DNA demethylation in colorectal cancer cells[4]. Furthermore, thiouracil derivatives have demonstrated high selectivity and potency as Histone Deacetylase 1 (HDAC1) inhibitors, arresting the cell cycle at the G0-G1 phase and triggering caspase-dependent apoptosis[5].
Metabolic Disorders: Alpha-Glucosidase Inhibition
In the treatment of Type 2 Diabetes, 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones have been identified as competitive inhibitors of α -glucosidase. Kinetic studies reveal that these derivatives bind directly to the active site, preventing the hydrolysis of complex carbohydrates into glucose. The most active derivatives exhibit potencies up to 10-fold greater than the clinical standard, acarbose[6].
Quantitative Structure-Activity Relationship (QSAR) Summary
The table below consolidates the quantitative efficacy of various pyrimidine-2,4-dione classes across distinct therapeutic targets, highlighting the broad applicability of the scaffold.
| Compound Class | Primary Target | Lead Compound | Potency (IC₅₀ / EC₅₀) | Reference |
| Pyrimidine-2,4-dione | SARS-CoV-2 Mpro | Compound 17 | IC₅₀ = 21.1 nM | [1] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Compound S7 | IC₅₀ = 3.61 nM | [3] |
| N-3 Hydroxy-pyrimidine-2,4-dione | HIV Integrase (IN) | Compound 13 | IC₅₀ = 0.05 µM | [2] |
| Thiouracil Derivative | HDAC1 | Compound 5m | IC₅₀ = 0.05 µg/mL | [5] |
| 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione | α -glucosidase | Compound 3o | IC₅₀ = 78.0 µM | [6] |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones via Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are prioritized in medicinal chemistry for their high atom economy and reduced environmental impact. This protocol outlines the synthesis of PARP-1 targeted derivatives[3].
-
Reagent Preparation : Equimolar amounts (1.0 mmol) of barbituric acid, malononitrile, and the selected aromatic aldehyde are dissolved in 15 mL of absolute ethanol.
-
Catalytic Activation : Add 2-3 drops of piperidine. Causality: Piperidine acts as a basic catalyst to deprotonate malononitrile, generating a highly nucleophilic carbanion. This facilitates the initial Knoevenagel condensation with the aromatic aldehyde, setting the stage for the subsequent Michael addition by barbituric acid.
-
Reflux and Monitoring : Reflux the mixture at 80°C for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot confirms reaction completion.
-
-
Isolation : Cool the mixture to room temperature. The crude product will precipitate. Filter the solid and wash with cold ethanol to remove unreacted starting materials.
-
Structural Verification : Recrystallize from DMF/ethanol.
-
Validation Checkpoint: Utilize ¹H NMR spectroscopy. The successful formation of the pyrimidine-2,4-dione core is confirmed by the presence of two distinct singlet peaks for the NH protons at δ 11.1–11.6 ppm[7].
-
In Vitro PARP-1 Enzyme Inhibition Assay
This protocol evaluates the IC₅₀ of synthesized derivatives using a colorimetric or fluorometric readout based on the incorporation of biotinylated poly(ADP-ribose) onto histone proteins[3].
-
Plate Preparation : Coat a 96-well microplate with histone proteins and incubate overnight at 4°C. Wash the plate three times with PBST (Phosphate Buffered Saline with 0.1% Tween-20) to remove unbound proteins.
-
Inhibitor Incubation : Add the synthesized pyrimidine-2,4-dione derivatives (serially diluted from 10 µM to 0.1 nM) to the wells. Include Olaparib as a positive control and DMSO as a vehicle control.
-
Enzyme Activation : Add recombinant human PARP-1 enzyme and biotinylated NAD⁺ to each well. Incubate at room temperature for 30 minutes. Causality: The derivatives must compete with the biotinylated NAD⁺ for the enzyme's active site. Higher inhibitor affinity results in lower biotinylation of the histones.
-
Detection : Wash the plate to remove unincorporated NAD⁺. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 30 minutes. Wash again, then add the HRP substrate (e.g., TMB).
-
Quantification and Validation : Stop the reaction with 0.2 M HCl and read the absorbance at 450 nm using a microplate reader.
-
Validation Checkpoint: Calculate the Z'-factor using the positive control (Olaparib) and vehicle control wells. Proceed with IC₅₀ calculation only if Z' > 0.5, ensuring the assay's dynamic range and signal-to-noise ratio are statistically robust for accurate data interpretation.
-
References
-
Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. nih.gov. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. rsc.org.[Link]
-
N-3 Hydroxylation of Pyrimidine-2,4-diones Yields Dual Inhibitors of HIV Reverse Transcriptase and Integrase. acs.org.[Link]
-
Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. mdpi.com.[Link]
-
New 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones as novel agents to treat type 2 diabetes: A simple and efficient synthesis, α-glucosidase inhibition, molecular modeling and kinetic study. nih.gov.[Link]
-
Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. acs.org.[Link]
-
Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. mdpi.com.[Link]
Sources
- 1. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. New 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones as novel agents to treat type 2 diabetes: A simple and efficient synthesis, α-glucosidase inhibition, molecular modeling and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Fragment-Based Screening and Kinase Profiling of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives
Introduction & Mechanistic Rationale
The development of highly selective kinase inhibitors requires molecular scaffolds that balance potent target engagement with favorable physicochemical properties. In fragment-based drug discovery (FBDD), the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold has emerged as a highly versatile pharmacophore.
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is effective, rather than simply deploying it in a screen. The efficacy of this scaffold is driven by two distinct structural motifs working in tandem:
-
The Pyrimidine-2,4-dione (Uracil) Core: This moiety serves as a highly efficient ATP-mimetic hinge binder. The N1-H acts as a hydrogen bond donor to the kinase hinge backbone carbonyl, while the C2=O acts as a hydrogen bond acceptor from the hinge backbone amide. This bidentate interaction anchors the molecule within the ATP-binding pocket, a mechanism well-documented in the development of eEF-2K and other kinase inhibitors [1].
-
The 5-Fluoropyridin-3-yl Vector: Projecting outward from the 6-position of the pyrimidine ring, this moiety targets the hydrophobic specificity pocket or the gatekeeper residue. The strategic incorporation of the fluorine atom is not merely steric; it is a profound electronic modulator. Fluorine lowers the pKa of the pyridine nitrogen, reducing basicity to mitigate off-target hERG channel liabilities and improve membrane permeability [2]. Furthermore, the highly electronegative fluorine atom can engage in orthogonal multipolar interactions (e.g., C−F⋯C=O ) with the backbone carbonyls of the kinase activation loop (such as the DFG motif), effectively locking the kinase in an inactive conformation [3].
Fig 1. Mechanistic interaction logic of the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4-dione pharmacophore.
Experimental Workflows & Protocols
To rigorously evaluate derivatives of this scaffold, we employ a self-validating screening cascade. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening to eliminate compound auto-fluorescence, followed by Surface Plasmon Resonance (SPR) to define binding kinetics.
Protocol 1: High-Throughput TR-FRET Kinase Selectivity Profiling
Causality: Highly conjugated heterocyclic libraries often exhibit prompt fluorescence that yields false positives in standard biochemical assays. TR-FRET utilizes a time-delayed read (typically 50–100 µs) that allows short-lived background fluorescence to decay, isolating the true binding signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Plating: Dispense 100 nL of the pyrimidine-2,4-dione derivatives (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to generate a 10-point dose-response curve (top concentration 10 µM).
-
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium of the hinge-binding scaffold.
-
Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial: ATP concentration must be set at the apparent Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.
-
Detection & Self-Validation: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
System Validation: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is only validated and approved for data extraction if Z′≥0.6 .
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). SPR provides orthogonal, ATP-independent kinetic parameters ( kon , koff , Kd ). More importantly, it calculates Residence Time ( τ=1/koff ) , which often correlates better with in vivo efficacy and target vulnerability than raw affinity.
Step-by-Step Methodology:
-
Surface Functionalization: Use a Series S Sensor Chip NTA. Inject 500 µM NiCl₂ to saturate the NTA surface, followed by the capture of a His-tagged target kinase (ligand) to a density of 2000–3000 Response Units (RU).
-
Single-Cycle Kinetics (SCK): To avoid harsh regeneration steps that can denature the captured kinase, utilize an SCK approach. Inject five increasing concentrations (e.g., 3.1, 9.3, 28, 83, 250 nM) of the pyrimidine-2,4-dione derivative (analyte) sequentially without regeneration in between.
-
Association & Dissociation: Set the association time to 120 seconds per injection, followed by a final dissociation phase of 600 seconds to accurately capture the slow koff induced by the multipolar interactions of the 5-fluoro group.
-
Data Fitting: Double-reference the sensograms (subtracting the reference channel and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract Kd and τ .
Fig 2. Self-validating screening workflow for pyrimidine-2,4-dione kinase inhibitors.
Data Presentation: The "Fluorine Effect"
To illustrate the impact of the 5-fluoropyridin-3-yl scaffold, the following table summarizes representative kinetic and biochemical data. Notice how the substitution of hydrogen with fluorine at the 5-position of the pyridine ring dramatically decreases the dissociation rate ( koff ), thereby increasing the residence time.
| Compound Core Variant | IC50 (nM) | Kd (nM) | kon ( 105M−1s−1 ) | koff ( 10−4s−1 ) | Residence Time ( τ , min) |
| 6-(pyridin-3-yl)pyrimidine-2,4-dione (Des-fluoro) | 145.0 | 120.5 | 2.8 | 33.7 | ~ 5 |
| 6-(5-fluoropyridin-3-yl)pyrimidine-2,4-dione | 12.4 | 8.2 | 3.1 | 2.5 | ~ 66 |
| 6-(5-chloropyridin-3-yl)pyrimidine-2,4-dione | 48.6 | 35.0 | 2.5 | 8.7 | ~ 19 |
Table 1. Representative SAR and kinetic profiling demonstrating the superior residence time and affinity of the fluorinated scaffold compared to non-fluorinated and chlorinated analogs.
References
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors Source: Bioorganic & Medicinal Chemistry / PubMed Central (NIH) URL:[Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors Source: Molecular Cancer Therapeutics / PubMed Central (NIH) URL:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility for 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering precipitation or poor aqueous solubility when working with 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione .
Because this molecule combines a rigid, hydrogen-bonding pyrimidine-2,4-dione core with a lipophilic fluoropyridine moiety, it exhibits a high crystal lattice energy and poor thermodynamic solubility at physiological pH. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to overcome them.
Diagnostic Logic Workflow
Before proceeding to the troubleshooting FAQs, use the diagnostic logic tree below to determine the optimal formulation strategy for your specific biological or analytical assay.
Diagnostic logic tree for resolving aqueous solubility issues.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate immediately when transitioning from a DMSO stock to a pH 7.4 buffer?
A1: You are observing a failure of kinetic solubility . Pyrimidine-2,4-dione derivatives possess strong intermolecular hydrogen bonding capabilities (via the NH donors and C=O acceptors), which creates a highly stable crystal lattice[1]. When you spike a concentrated DMSO stock into an aqueous buffer, the rapid shift in solvent polarity creates a transiently supersaturated solution. Because the compound is un-ionized at pH 7.4, the solvation energy of water cannot overcome the lattice energy, causing the compound to rapidly nucleate and "crash out"[2].
Q2: How can I thermodynamically quantify the baseline solubility to guide my formulation efforts?
A2: Avoid relying on nephelometric (turbidity) assays for baseline quantification, as they only measure kinetic solubility and can be skewed by the DMSO co-solvent effect[2]. To obtain the true thermodynamic solubility, you must use the Shake-Flask Method [3]. This method allows the solid compound to reach a true thermodynamic equilibrium with the aqueous phase over 24–48 hours, providing an accurate baseline for how much compound the buffer can intrinsically hold.
Q3: Can I simply adjust the buffer pH to improve solubility without adding organic excipients?
A3: Yes, but it is strictly dependent on the pH tolerance of your assay. The pyrimidine-2,4-dione ring (structurally analogous to uracil) has an acidic proton with a pKa of approximately 9.45[4]. Conversely, the 5-fluoropyridin-3-yl nitrogen is weakly basic (pKa ~3.0–4.0, lowered by the electron-withdrawing fluorine). At pH 7.4, the molecule is completely un-ionized.
-
Causality: Adjusting the buffer to pH > 9.5 will deprotonate the dione ring, forming a highly soluble sodium salt. Lowering the pH < 3.0 will protonate the pyridine ring. If your assay (e.g., an enzymatic biochemical assay) can tolerate these extremes, pH adjustment is the cleanest method.
Q4: What co-solvent or excipient strategies are most effective for this specific scaffold in cell-based assays?
A4: For live-cell assays where pH must remain at 7.4, you must disrupt the crystal lattice via complexation or alter the dielectric constant of the medium.
-
Cyclodextrin Complexation: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The lipophilic 5-fluoropyridine moiety inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.
-
Co-solvent Blends: A mixture of DMSO and PEG 400 lowers the polarity of the aqueous buffer, facilitating solvation.
Quantitative Data: Comparative Formulation Strategies
The table below summarizes the expected outcomes of various formulation strategies for pyrimidine-2,4-dione derivatives. Use this to select the appropriate methodology for your downstream applications.
| Formulation Strategy | Mechanism of Action | Expected Solubility Range | Biological Assay Compatibility |
| PBS (pH 7.4) | Baseline aqueous solvation | < 10 µM | High (Standard) |
| Glycine-NaOH (pH 9.5) | Ionization of pyrimidine-2,4-dione | 100 - 500 µM | Low (Cell toxicity / Protein denaturation) |
| 10% PEG 400 + 5% DMSO | Dielectric constant reduction | 50 - 200 µM | Moderate (Monitor for solvent toxicity) |
| 20% w/v HP-β-CD in PBS | Hydrophobic cavity complexation | 500 µM - 2.0 mM | High (Generally well-tolerated in vitro and in vivo) |
Validated Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is a self-validating system designed to prevent false-positive solubility readings caused by buffer shifts or supersaturation.
-
Preparation: Weigh an excess amount of solid 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione (e.g., 5 mg) into a 2 mL glass HPLC vial.
-
Solvation: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure there is visible solid remaining; if not, add more compound.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at 300 RPM in a temperature-controlled incubator (typically 25°C or 37°C) for 48 hours. Causality: 48 hours is required to ensure the dissolution rate has plateaued and true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 3 drops of the filtrate to saturate any non-specific binding sites on the filter membrane.
-
Self-Validation Check (pH): Measure the pH of the final filtrate. Causality: Dissolution of the compound can consume buffer capacity and shift the pH. If the pH has shifted by >0.1 units, the buffer capacity is insufficient, and the measured solubility is invalid for the target pH.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration via HPLC-UV against a known standard curve.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Use this protocol to generate high-concentration aqueous stocks for cell-based assays without using toxic levels of DMSO.
-
Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS, pH 7.4).
-
API Addition: Add 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione powder to the cyclodextrin solution at a target concentration of 1 mM.
-
Energy Input: Place the suspension in a bath sonicator for 30 minutes. Causality: Sonication provides the kinetic energy required to break the strong intermolecular hydrogen bonds of the pyrimidine-2,4-dione crystal lattice, allowing the lipophilic tail to enter the cyclodextrin cavity.
-
Equilibration: Transfer the vial to an orbital shaker and agitate at room temperature for 24 hours to ensure complete complexation.
-
Clarification: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any uncomplexed API.
-
Self-Validation Check (Quantification): Analyze the filtered complex via UV-Vis spectroscopy or HPLC. Causality: Visual clarity does not guarantee the target concentration was reached. Quantifying the filtrate ensures the inclusion complex successfully achieved the required molarity before you apply it to your biological assay.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds American Pharmaceutical Review[Link]
-
Uracil | C4H4N2O2 | CID 1174 - PubChem National Institutes of Health (NIH)[Link]
Sources
Troubleshooting unexpected results in assays with 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Welcome to the Technical Support Center for evaluating 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione and related 6-substituted uracil derivatives. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and biophysical challenges researchers face when utilizing this compound in vitro and in cellulo.
This compound is a specialized pyrimidine-2,4-dione (uracil) derivative. Compounds in this structural class are most commonly utilized as competitive inhibitors of Thymidine Phosphorylase (TP) , a critical enzyme in the pyrimidine salvage pathway that is often overexpressed in solid tumors and plays a key role in tumor angiogenesis [1].
Mechanistic Grounding: The Pyrimidine Salvage Pathway
Before troubleshooting, it is critical to understand the causality of the compound's mechanism. Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate (dR1P). The dR1P product is a potent endothelial cell chemoattractant that drives angiogenesis [2].
The 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold mimics the natural uracil/thymine substrate. The 5-fluoropyridine moiety at the 6-position occupies an adjacent hydrophobic pocket in the enzyme's active site, locking the enzyme in an inactive state.
Mechanism of Thymidine Phosphorylase inhibition by 6-substituted pyrimidine-2,4-diones.
Core Troubleshooting Q&A
Q1: Why am I seeing a sudden drop in potency (right-shifted IC50) when transitioning from biochemical to cell-based assays? Expert Insight: This is the most common artifact when working with pyrimidine-2,4-dione derivatives. The mechanism of inhibition is competitive against the natural substrate [3]. Standard cell culture media (e.g., DMEM, RPMI) supplemented with 10% standard Fetal Bovine Serum (FBS) contains high micromolar concentrations of endogenous thymidine and uridine. According to the Cheng-Prusoff equation, this high substrate concentration will artificially outcompete your inhibitor, drastically shifting the apparent IC50. Actionable Fix: You must switch to Dialyzed FBS (dFBS) for all cell-based assays involving pyrimidine salvage pathway inhibitors. Dialysis removes low-molecular-weight nucleosides, restoring the true potency of the compound.
Q2: My biochemical assay (UV absorbance at 290 nm) is yielding erratic, non-sigmoidal dose-response curves. What is causing this? Expert Insight: The standard continuous spectrophotometric assay for TP measures the decrease in absorbance at 290 nm as thymidine is converted to thymine. However, 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione presents two distinct biophysical liabilities here:
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UV Interference: The conjugated 5-fluoropyridine ring has strong UV absorption that overlaps with the 290 nm detection window, masking the substrate conversion.
-
Colloidal Aggregation: Flat heteroaromatic scaffolds tend to form colloidal aggregates in aqueous buffers at concentrations >10 µM. These aggregates scatter light, causing artifactual absorbance readings. Actionable Fix: Add 0.01% Triton X-100 or CHAPS to your assay buffer to disrupt colloidal aggregates. If erratic readings persist, abandon the UV assay and switch to the standardized HPLC protocol (detailed below) which separates the inhibitor from the reaction products prior to quantification.
Q3: The compound appears to be losing activity in my DMSO stock solutions over time. Is this expected? Expert Insight: While the pyrimidine-2,4-dione core is generally robust, the compound is susceptible to degradation if stored improperly. Hygroscopic DMSO absorbs atmospheric water over time. The presence of water, combined with the electron-deficient 5-fluoropyridine ring, can facilitate slow nucleophilic aromatic substitution (SNAr) or hydrolysis of the dione under slightly basic conditions. Actionable Fix: Always dissolve the compound in anhydrous DMSO (≤0.005% water). Aliquot the stock solution immediately to avoid freeze-thaw cycles, and store desiccated at -20°C or -80°C.
Diagnostic Workflow for Assay Validation
When facing unexpected data, follow this self-validating diagnostic cascade to isolate the variable causing the failure.
Diagnostic workflow for troubleshooting small-molecule pyrimidine-2,4-dione assays.
Step-by-Step Methodology: Standardized HPLC Protocol for TP Inhibition
To circumvent UV interference and aggregation artifacts, we mandate the use of an HPLC-based discontinuous assay for precise IC50 determination.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM DTT and 0.01% Triton X-100.
-
Substrate Solution: 10 mM Thymidine in Assay Buffer.
-
Enzyme: Purified recombinant human Thymidine Phosphorylase (diluted to 10 ng/µL).
2. Enzyme-Inhibitor Pre-incubation:
-
In a 96-well V-bottom plate, mix 40 µL of Assay Buffer, 10 µL of the inhibitor (serial dilutions in 10% DMSO/90% Buffer), and 25 µL of the TP enzyme.
-
Incubate at 37°C for 15 minutes to allow the compound to equilibrate within the active site.
3. Reaction Initiation:
-
Add 25 µL of the Thymidine Substrate Solution to initiate the reaction (Final volume = 100 µL; Final DMSO = 1%).
-
Incubate exactly 20 minutes at 37°C.
4. Quenching and Analysis:
-
Quench the reaction by adding 100 µL of ice-cold 0.5 M Trichloroacetic acid (TCA).
-
Centrifuge the plate at 4,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer 150 µL of the supernatant to an HPLC vial.
-
HPLC Conditions: Use a C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm). Mobile phase: 0.1% Formic acid in Water / Methanol (95:5 v/v) at 1.0 mL/min. Monitor at 260 nm to quantify the Thymine peak area relative to the Thymidine peak.
Quantitative Data Presentation
Use the following table to benchmark your assay parameters and identify deviations from expected performance metrics.
| Assay Parameter / Condition | Expected Baseline Metric | Indicator of Assay Failure | Recommended Corrective Action |
| Biochemical IC50 (HPLC) | 10 nM – 50 nM | IC50 > 1 µM or Hill slope > 2.0 | Add 0.01% Triton X-100; check for compound aggregation. |
| Cellular IC50 (Dialyzed FBS) | 100 nM – 500 nM | IC50 > 10 µM | Confirm use of dFBS; check cell line for efflux pump (P-gp) overexpression. |
| Cellular IC50 (Standard FBS) | > 10 µM (Shifted) | Potency appears unexpectedly high | Suspect off-target cytotoxicity; run counter-screen against matched TP-knockout cells. |
| Aqueous Solubility (PBS, pH 7.4) | ~50 µM | Visible precipitation at < 10 µM | Ensure DMSO stock is < 1 month old; avoid freeze-thaw cycles. |
| UV Absorbance (290 nm) | Minimal background | High baseline absorbance | Switch to HPLC or LC-MS/MS readout to avoid 5-fluoropyridine interference. |
References
-
Takao, S., Akiyama, S. I., Nakajo, A., Yoh, H., Kitazono, M., Natsugoe, S., Miyadera, K., & Fukushima, M. (2000). Suppression of metastasis by thymidine phosphorylase inhibitor. Cancer Research, 60(19), 5345-5348. Available at:[Link]
-
MDPI. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules. Available at:[Link]
-
J-STAGE. (2017). Molecular modeling study of the thymidine phosphorylase inhibitor by SBDD and classical QSAR analysis. Chemical and Pharmaceutical Bulletin. Available at:[Link]
Pyrimidine-2,4-dione Synthesis & Optimization: Technical Support Center
Welcome to the Technical Support Center for the synthesis and optimization of pyrimidine-2,4-diones (uracil derivatives). This portal is designed for researchers, medicinal chemists, and drug development professionals. Here, we bridge the gap between theoretical reaction mechanisms and practical benchtop execution, providing self-validating protocols, quantitative benchmarking, and targeted troubleshooting to ensure high-yield cyclization and purification.
Mechanistic Overview & Workflow
The synthesis of pyrimidine-2,4-diones via the condensation of urea derivatives with malonic esters is a fundamental yet challenging transformation. The reaction proceeds via a two-step mechanism: an initial intermolecular amidation followed by an intramolecular cyclization. The primary failure point in this synthesis is the high activation energy required for the final ring closure, which often leads to the accumulation of acyclic intermediates if thermal or basic conditions are suboptimal.
Mechanistic workflow and cyclization bottleneck in pyrimidine-2,4-dione synthesis.
Validated Experimental Protocol
To overcome the thermodynamic hurdles of conventional reflux, modern protocols utilize microwave irradiation. The following self-validating methodology details the microwave-assisted synthesis of 3-hydroxypyrimidine-2,4-diones [1].
Microwave-Assisted Condensation Protocol
Objective: Drive complete intramolecular cyclization while minimizing degradation.
-
Reagent Preparation: Freshly prepare sodium ethoxide (6.0 mmol, 1.0 eq) in 5.5 mL of anhydrous ethanol.
-
Causality: Degraded, oxidized, or wet sodium ethoxide will fail to fully deprotonate the urea nitrogen, halting the initial nucleophilic attack.
-
-
Reactant Loading: Add 1-(benzyloxy)urea (1.0 g, 6.0 mmol) and diethyl malonate (6.0 mmol, 1.0 eq) to a 20 mL microwave reaction vessel.
-
Homogenization: Stir the mixture at room temperature for 5 minutes.
-
Validation Checkpoint: The solution must become homogeneous. A persistent, clumpy suspension indicates poor alkoxide salt formation or moisture contamination.
-
-
Microwave Irradiation: Irradiate the sealed vessel at 150 °C for 20 minutes [1].
-
Causality: The sealed vessel allows the ethanol solvent to safely exceed its standard atmospheric boiling point. The rapid, uniform dielectric heating provides the exact thermal energy required to drive the sterically hindered ring closure, preventing the reaction from stalling at the acyclic phase.
-
-
Solvent Removal: Cool the vessel to room temperature and remove the ethanol under reduced pressure.
-
Acidification & Precipitation: Dissolve the crude residue in cold water and acidify to pH 2-3 using concentrated HCl.
-
Validation Checkpoint: Monitor strictly with pH paper. The pyrimidine-2,4-dione ring is weakly acidic and exists as a highly soluble sodium salt in alkaline conditions. Lowering the pH fully protonates the enolate, drastically reducing aqueous solubility and driving precipitation. If the pH remains >4, the product will not crash out.
-
-
Isolation: Filter the resulting precipitate, wash thoroughly with ice-cold water to remove residual salts, and dry under vacuum.
Quantitative Optimization Data
Selecting the correct energy source and solvent system is critical for optimizing yield and throughput. The table below summarizes comparative data across various synthesis protocols [2].
| Synthesis Protocol | Reagents / Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Conventional Reflux | NaOEt | Ethanol | 78 (Reflux) | 12 - 24 h | 40 - 55 |
| Microwave-Assisted | NaOEt / DMAP | Ethanol | 130 - 150 | 2 - 20 min | 79 - 88 [2] |
| Ultrasound-Assisted | NaH | DCM | 45 - 55 | 40 - 80 min | 75 - 89 [2] |
| One-Pot Green Synthesis | K 2 CO 3 , HATU | DMF | RT - 80 | 8 - 24 h | 49 - 60 [2] |
Troubleshooting & FAQs
Q: Why am I recovering uncyclized acyclic intermediates instead of the final pyrimidine-2,4-dione? A: The condensation of urea with malonic esters is a sequential process. The second step (intramolecular cyclization) requires significantly higher activation energy than the first. If your temperature is too low (e.g., standard ethanol reflux at 78 °C) or the base is not strong enough to deprotonate the intermediate amide, the reaction stalls. Solution: Switch to a higher-boiling solvent (like DMF or butanol) or utilize a closed-vessel microwave reactor at 130–150 °C to force the ring closure [3]. Ensure your base is freshly titrated.
Q: My pyrimidine-2,4-dione product is highly water-soluble, and I cannot precipitate it during workup. How can I improve isolation? A: Uracil derivatives exhibit lactam-lactim tautomerism and readily form highly soluble sodium salts in the presence of the basic reaction medium. Solution: Ensure the aqueous phase is thoroughly acidified (pH 2-3) using a strong mineral acid (HCl or H 2 SO 4 ). The fully protonated dione form is significantly less polar. If precipitation still fails due to hydrophilic substituents (e.g., hydroxyl or amine groups), extract the aqueous layer continuously with a polar organic solvent like ethyl acetate or n-butanol, or utilize lyophilization followed by trituration.
Q: I observe N-alkylation instead of the desired C-alkylation/condensation when using substituted ureas. How can I control regioselectivity? A: Substituted ureas present multiple nucleophilic centers. The softer nitrogen atoms can compete with the desired reaction pathways depending on the base and solvent used, leading to unwanted N-substituted byproducts [3]. Solution: Optimize the base counterion and solvent polarity. Using a bulkier base (like KOtBu) or a less polar solvent can sterically hinder N-alkylation and shift the mechanism toward the desired condensation. Additionally, utilizing N-monosubstituted ureas in microwave-assisted protocols has been shown to yield N3-isomers exclusively without unwanted side reactions [3].
References
-
Tang, J., et al. "3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations." National Institutes of Health (NIH). Available at:[Link]
-
"Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives." ACS Publications. Available at:[Link]
Technical Support Center: Enhancing the Long-Term Stability of Fluoropyridinyl Pyrimidinedione Compounds
Introduction: The Stability Imperative
Fluoropyridinyl pyrimidinedione compounds represent a critical class of molecules in modern drug discovery, valued for their unique biological activities. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1][2][3] However, the very features that make these compounds potent—the electronegative fluorine, the aromatic pyridine ring, and the nitrogen-rich pyrimidinedione core—also render them susceptible to specific degradation pathways during long-term storage.[4][5] This guide provides researchers and drug development professionals with a comprehensive technical resource, including troubleshooting workflows and validated protocols, to ensure the chemical integrity and long-term stability of these valuable assets.
Understanding the Enemy: Key Degradation Pathways
The stability of a compound is only as strong as its weakest bond. For fluoropyridinyl pyrimidinediones, degradation typically occurs via three primary mechanisms: hydrolysis, oxidation, and photodegradation. Understanding these pathways is the first step toward prevention.
-
Hydrolytic Degradation: The pyrimidinedione ring, an amide-containing structure, is susceptible to cleavage by water.[6][7] This process can be catalyzed by acidic or basic conditions, leading to ring-opening and loss of biological activity. The presence of ambient moisture is a significant risk factor.[8]
-
Oxidative Degradation: The nitrogen-rich heterocyclic systems can be prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities from excipients.[9][10][11] This can lead to the formation of N-oxides or other oxidized artifacts, altering the compound's purity and pharmacological profile.[12]
-
Photodegradation: Aromatic systems, particularly halogenated ones, can absorb UV-Vis light, leading to photochemical reactions.[13][14][15] This light-induced degradation can cause defluorination or complex molecular rearrangements, generating impurities that are often difficult to identify.[16]
Below is a conceptual diagram illustrating these potential points of failure on a generalized compound structure.
Caption: Potential degradation pathways for fluoropyridinyl pyrimidinedione compounds.
Frequently Asked Questions (FAQs)
Q1: My solid compound changed color (e.g., from white to yellow) after a few months. What is the likely cause? A: A color change is often a visual indicator of chemical degradation, typically minor oxidation or photodegradation. Even a small percentage of a highly colored degradant can be visible. You should immediately re-analyze the purity of the sample via HPLC with UV detection and LC-MS to identify potential new impurities.
Q2: I observed a decrease in the main peak area and the appearance of new, more polar peaks in my HPLC analysis. What's happening? A: This pattern strongly suggests hydrolytic degradation. The cleavage of the pyrimidinedione ring often results in more polar, faster-eluting compounds (like carboxylic acids or amides) in reverse-phase HPLC.[6] The root cause is likely exposure to moisture.
Q3: Can I store my compound in a standard lab freezer at -20°C? A: While -20°C is better than room temperature, it is not a panacea. Standard freezers can have freeze-thaw cycles and allow moisture ingress. For long-term storage (>6 months), storage at -80°C is strongly recommended to significantly slow down most degradation kinetics.[17] The container and sealing method are just as important as the temperature.
Q4: Is it necessary to use an inert gas like argon or nitrogen for solid compounds? A: Yes, for long-term stability it is a critical best practice. Displacing oxygen with an inert gas minimizes the risk of oxidative degradation, which can occur even in the solid state over time.[10][17]
Q5: My compound is dissolved in DMSO for screening. How long is it stable? A: DMSO is hygroscopic (absorbs water from the air) and can accelerate hydrolysis. Furthermore, freeze-thaw cycles of DMSO solutions are detrimental. For long-term storage, storing compounds as a dry, solid powder is always superior. If you must store in solution, prepare smaller aliquots to avoid repeated freeze-thaw cycles and store desiccated at -80°C.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common stability issues.
Issue 1: Purity Decline Detected in a Solid Sample Stored at -20°C
-
Symptom: HPLC analysis shows a >2% decrease in purity over 3-6 months, with the appearance of one or more new impurity peaks.
-
Causality Analysis: The conditions (-20°C) are not sufficient to halt all degradation. The likely culprits are slow oxidation due to trapped oxygen in the vial and/or hydrolysis from micro-environmental moisture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity decline in solid samples.
Issue 2: Inconsistent Results from a Compound Screening Plate
-
Symptom: Biological or analytical assay results from the same stock solution are inconsistent over time or between wells.
-
Causality Analysis: This often points to instability in the solution, typically in DMSO or aqueous buffers. Evaporation can concentrate the sample, while degradation (hydrolysis, photolysis) can reduce the concentration of the active compound.
-
Recommended Actions:
-
Confirm Identity: Immediately re-analyze the suspect solution by LC-MS to confirm the mass of the parent compound and check for degradants.
-
Review Handling: Were the plates sealed properly to prevent evaporation? Were they exposed to ambient light for extended periods?
-
Implement Best Practices: Prepare fresh solutions for critical experiments. Use smaller aliquots to minimize freeze-thaw cycles. Protect plates from light by using amber plates or covering them with foil.
-
Best Practices for Long-Term Storage
To maximize the shelf-life of your fluoropyridinyl pyrimidinedione compounds, adhere to the following multi-faceted strategy.
| Parameter | Recommendation | Rationale |
| Physical Form | Solid, crystalline powder | Maximizes stability by reducing molecular mobility and interaction with environmental factors. |
| Temperature | -80°C (Ultra-low freezer) | Drastically reduces the rate of all chemical reactions.[17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation.[10] Argon is denser than air and provides an excellent blanket. |
| Humidity | Desiccated (<30% RH) | Minimizes water availability to prevent hydrolysis.[8][18] Store vials inside a larger container with desiccant. |
| Light | Protected from Light (Amber vials) | Prevents energy input that can initiate photochemical degradation.[15][19] |
| Container | Glass vials with PTFE-lined caps | Glass is inert. PTFE (Teflon) provides a superior, non-reactive seal compared to other liners. |
Experimental Protocols
These protocols provide a framework for proactively assessing and ensuring the stability of your compounds.
Protocol 1: Initial Purity Assessment and Baseline Characterization
-
Objective: To establish a comprehensive baseline "fingerprint" of the compound upon receipt.
-
Methodology:
-
Record the initial physical appearance (color, form).
-
Perform High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to determine purity (%) and record the UV-Vis spectrum.
-
Conduct Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity (mass-to-charge ratio, m/z) of the main peak.
-
(Optional but recommended) Obtain a high-resolution mass spectrum (HRMS) for accurate mass confirmation.
-
Archive all data securely. This is your T=0 baseline .
-
Protocol 2: Forced Degradation (Stress Testing) Study
-
Objective: To rapidly identify likely degradation pathways and the degradants produced.[20] This helps in developing stability-indicating analytical methods.
-
Methodology:
-
Prepare five separate samples of the compound (e.g., 1 mg each).
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 50°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 50°C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Photostability: Dissolve 1 mg in 1 mL of ACN:H₂O. Place in a clear vial inside a photostability chamber (ICH Q1B guidelines). Expose to light.
-
Thermal Stress: Place the solid compound in a 70°C oven for 48 hours.
-
Control: Store one sample under ideal conditions (-80°C, dark, inert).
-
After the incubation period, neutralize the acid/base samples, and analyze all samples by LC-MS alongside the control. Compare the chromatograms to identify new peaks, which are your potential degradants.
-
Caption: Experimental workflow for a forced degradation study.
References
-
Kim, J., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
ResearchGate. (n.d.). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. ResearchGate. [Link]
-
Vakhrameev, S. A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Al-Bratty, M., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
ResearchGate. (2022). Role Of Excipient Compatibility Studies in Solid Dosage Forms: A Review. ResearchGate. [Link]
-
Singh, I., & Poojary, B. (2006). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. Oxidants and Antioxidants in Medical Science. [Link]
-
Cam-marata, M. V., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Yasuda, K., et al. (2010). Oxidative pyrimidine metabolism in Rhodococcus erythropolis useful for valuable nucleoside synthesis: Discovery of a novel. Journal of Biotechnology. [Link]
-
Cam-marata, M. V., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]
-
Al-Momani, F. A., et al. (2010). Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. Journal of Environmental Science and Health, Part A. [Link]
-
IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. International Association of Public Health Logisticians. [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]
-
Müller, K., et al. (2007). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Suhaimi, E. A., et al. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Andersen, C., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]
-
Kausar, H., et al. (2017). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
NSF PAR. (2023). Photolysis Products of Fluorinated Pharmaceuticals. NSF Public Access Repository. [Link]
-
Li, Y., & Klumpp, D. A. (2014). Control of Drug Degradation. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Yu, C.-S. (Ed.). (n.d.). Special Issue: Fluorine-Containing Pharmaceuticals. MDPI. [Link]
-
Moravek, Inc. (2018). Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc.[Link]
-
Nakayama, K., et al. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Chemical and Pharmaceutical Bulletin. [Link]
-
Patsnap Synapse. (2023). What are the formulation strategies to improve PK properties? Patsnap. [Link]
-
World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. World Health Organization. [Link]
-
Loh, K.-D., et al. (2006). A previously undescribed pathway for pyrimidine catabolism. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rroij.com [rroij.com]
- 3. Fluorine-Containing Pharmaceuticals | Pharmaceuticals | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. gmpplastic.com [gmpplastic.com]
- 18. fda.gov.ph [fda.gov.ph]
- 19. moravek.com [moravek.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals working with 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione. This compound merges a privileged uracil scaffold with a lipophilic, electron-withdrawing 5-fluoropyridin-3-yl moiety, presenting unique physicochemical challenges during isolation and purification.
Below, we dissect the causality behind common purification failures and provide self-validating protocols to ensure >99% API purity for biological assays[1].
Part 1: Troubleshooting & FAQs
Q1: My compound streaks heavily on normal-phase silica TLC, and column chromatography yields poor recovery (<40%). Why is this happening, and how can I fix it? The Causality: The pyrimidine-2,4(1H,3H)-dione core is a privileged heterocyclic structure that acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O)[1]. When combined with the polar 5-fluoropyridin-3-yl group, the molecule interacts aggressively with the acidic silanol groups on standard bare silica gel. This leads to irreversible chemisorption and severe streaking. The Solution: Abandon standard normal-phase silica for this specific intermediate. Instead, transition to Reverse-Phase (C18) chromatography or utilize a highly polar solvent system on amine-functionalized (NH2) silica. If normal phase must be used, pre-treat the silica with 1% triethylamine (TEA) to cap acidic silanols, though reverse-phase remains the gold standard for uracil derivatives[2].
Q2: During Preparative Reverse-Phase HPLC, I observe severe peak broadening and split peaks. Is my compound degrading on the column? The Causality: Split peaks or broad tailing in uracil derivatives are rarely due to degradation. Instead, they arise from lactam-lactim tautomerism. At near-neutral pH, the dynamic equilibrium between the dione (lactam) and its enol (lactim) forms causes the species to interact differently with the C18 stationary phase, resulting in a split or smeared elution profile. The Solution: Force the molecule into a single tautomeric state by controlling the mobile phase pH. As noted in the 2 study[2], utilizing an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) suppresses ionization, locks the tautomeric equilibrium, and yields sharp, Gaussian peaks.
Q3: How do I efficiently remove residual Palladium (Pd) from the Suzuki-Miyaura coupling step without losing my product? The Causality: The pyrimidine-2,4-dione core contains multiple nitrogen and oxygen atoms that act as bidentate ligands, effectively chelating transition metals like Palladium[3]. Standard aqueous workups cannot break this coordination complex, leaving high ppm levels of Pd in the API. The Solution: Introduce a functionalized silica scavenger (e.g., SiliaBond Thiol) into the organic extract. The thiol groups have a significantly higher thermodynamic affinity for Pd than the dione core, stripping the metal from the target molecule.
Part 2: Self-Validating Experimental Protocols
Protocol A: Reverse-Phase Preparative HPLC (RP-HPLC)
Designed for isolating 10 mg to 2 g of crude material with high structural isomer contamination.
-
Sample Preparation: Dissolve the crude 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione in a 1:1 mixture of DMSO and Methanol. Causality: DMSO disrupts the strong intermolecular H-bonding of the uracil core, preventing on-column precipitation.
-
Column Selection: Use a C18 Prep Column (e.g., Diamonsil C18, 5 µm, 21.2 x 250 mm)[2].
-
Mobile Phase:
-
Buffer A: Ultrapure Water + 0.1% TFA
-
Buffer B: Acetonitrile + 0.1% TFA
-
-
Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes at 15 mL/min.
-
System Validation (Self-Check): Analyze the collected fractions via analytical UPLC-MS before pooling. Validation Standard: Only pool fractions demonstrating >99% UV purity at both 254 nm and 280 nm, and confirming the exact mass [M+H]+.
Protocol B: Solvent Recrystallization
Designed for scaling up (>2 g) where chromatography is economically unviable, as supported by4[4].
-
Dissolution: Suspend the crude solid in minimal hot Ethanol (75°C).
-
Anti-Solvent Addition: Add ultrapure water dropwise until slight turbidity persists. Causality: Water acts as an anti-solvent, decreasing the dielectric solubility of the lipophilic fluoropyridine moiety.
-
Crystallization: Cool the flask slowly to room temperature (2 hours), then transfer to 4°C for 12 hours to maximize lattice formation.
-
Filtration: Filter under vacuum and wash the filter cake with ice-cold 50% aqueous ethanol to remove trapped polar impurities[4].
-
System Validation (Self-Check): Perform a melting point analysis and 1 H-NMR (DMSO- d6 ). Validation Standard: Confirm the absence of broad boronic acid OH peaks (if synthesized via Suzuki coupling) at ~8.5 ppm.
Part 3: Quantitative Purification Metrics
Use the following empirical data to select the most appropriate purification strategy based on your scale and purity requirements.
| Purification Method | Optimal Scale | Solvent System / Mobile Phase | Target Impurities Removed | Typical Yield Recovery | Final Purity (HPLC) |
| Normal-Phase Flash | < 1 g | DCM / MeOH (9:1) | Non-polar byproducts | 40-50% (High loss) | 85-90% |
| RP-Prep HPLC | 10 mg - 2 g | H 2 O / MeCN (0.1% TFA) | Structural isomers, starting materials | 75-85% | >99% |
| Recrystallization | > 2 g | EtOH / H 2 O | Salts, highly polar impurities | 80-90% | 95-98% |
| Metal Scavenging | Any | Thiol-Silica in THF/MeOH | Palladium catalysts | >95% | N/A (Pd < 10 ppm) |
Part 4: Workflow Visualization
Logical workflow for the purification of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione.
Part 5: References
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. MDPI. Available at: [Link]
-
Facile Synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d] pyrimidine-2,4 (1H,3H) -dione Analogs via One Pot Multicomponent Reaction. Semantic Scholar. Available at: [Link]
-
US9440972B2 - Pyrido[2,3-d]pyrimidine-2,4(1 H,3H)-dione derivatives. Google Patents. Available at:
Sources
Mitigating batch-to-batch variability in the synthesis of pyrimidine-2,4-dione derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of pyrimidine-2,4-dione (uracil) derivatives. While the pyrimidine-2,4-dione scaffold is a privileged structure in drug development, batch-to-batch variability remains a critical bottleneck during scale-up. This guide provides mechanistic troubleshooting, validated continuous flow protocols, and quantitative solutions designed by application scientists to ensure absolute reproducibility in your workflows.
Section 1: Troubleshooting FAQs
Q1: Why do I observe highly variable yields (40–80%) when synthesizing 6-aminouracil intermediates via the condensation of urea and cyanoacetic acid? A: The condensation of urea with cyanoacetic acid is highly sensitive to thermal gradients and mixing efficiency. In traditional batch reactors, poor mass transfer leads to localized "hot spots" and inhomogeneous supersaturation, causing premature precipitation of unreacted intermediates or oligomerization[1]. Causality & Solution: The variability is driven by the stochastic nature of nucleation in poorly mixed batch environments. To mitigate this, transition to a continuous flow microreactor. Flow microreactors provide rapid mixing (on the order of 100 μs) and massive surface-to-volume ratios (up to 30,000 m²/m³), ensuring uniform heat transfer and consistent kinetic profiles[2].
Q2: During the halogenation (e.g., bromination) of pyrimidine-2,4-diones, my impurity profile changes drastically between batches. How can I standardize this? A: Batch bromination using N-Bromosuccinimide (NBS) under photochemical conditions suffers from the Beer-Lambert law limitation: photon flux decays exponentially with the depth of the reaction vessel[3]. As you scale up a batch, the relative photon availability per substrate molecule drops, leading to incomplete conversion and side reactions[4]. Causality & Solution: The reaction proceeds via a hybrid radical pathway followed by electrophilic substitution[4]. Inconsistent light penetration alters the radical initiation rate. Implement a falling film looping photoreactor . This continuous flow setup creates a thin liquid film, ensuring uniform photon flux (e.g., 46 μmol s⁻¹) across the entire reaction volume, eliminating batch-to-batch variability and reducing reaction time from 38 hours to under 5 hours[3].
Q3: How do I prevent inconsistent nucleophilic substitution when functionalizing the 6-position (e.g., converting 6-chlorouracil to 6-alkylaminouracil)? A: Inconsistent substitution often arises from the competitive hydrolysis of the 6-chloro intermediate if ambient moisture is present, or from the volatility of the amine nucleophile (e.g., butylamine) escaping the batch reactor at reflux[5]. Causality & Solution: Ensure a strictly anhydrous environment and use a sealed pressure vessel or back-pressure regulator in a flow system to maintain the concentration of the volatile amine. Always use a non-nucleophilic base (like triethylamine, 1.5 eq.) to efficiently scavenge the HCl byproduct, preventing the protonation and deactivation of your incoming amine nucleophile[5].
Section 2: Validated Methodologies & Protocols
Protocol: Continuous Flow Synthesis of 6-Aminopyrimidine-2,4-dione
This self-validating protocol utilizes continuous flow to eliminate the thermal and mixing variables inherent in batch synthesis, establishing a highly reproducible baseline.
Materials:
-
Stream A: Urea (1.0 M) and Cyanoacetic acid (1.0 M) in anhydrous ethanol.
-
Stream B: Sodium ethoxide (1.2 M) in anhydrous ethanol.
-
Equipment: Dual-syringe pump, T-mixer, PFA (perfluoroalkoxy) tubular reactor coil (10 mL internal volume), back-pressure regulator (BPR, 5 bar).
Step-by-Step Methodology:
-
System Priming: Flush the PFA reactor coil with anhydrous ethanol at 1.0 mL/min to establish a stable baseline pressure and remove air bubbles. This ensures hydrodynamic stability.
-
Thermal Equilibration: Submerge the reactor coil in a thermostatic oil bath set precisely to 90 °C. The high surface-area-to-volume ratio guarantees immediate thermal equilibration of the streams.
-
Reagent Introduction: Pump Stream A and Stream B simultaneously at 0.5 mL/min each into the T-mixer. The combined flow rate is 1.0 mL/min, yielding a precise residence time of 10 minutes in the 10 mL coil.
-
Reaction & Causality: The base (Stream B) deprotonates cyanoacetic acid, initiating nucleophilic attack by urea. The rapid, homogeneous mixing in the T-mixer prevents localized concentration spikes, funneling the reaction exclusively toward the desired cyclocondensation rather than side-product formation.
-
Quenching & Collection: Route the reactor effluent through a cooling loop (20 °C) directly into an inline continuous crystallizer or a stirred collection vessel containing cold 5% aqueous acetic acid to precipitate the 6-aminouracil product.
-
Validation: Filter, wash with cold water, and dry. Analyze via HPLC; the elimination of hot spots should yield a consistent purity of >98% across infinite time points.
Continuous flow reactor setup for the synthesis of 6-aminopyrimidine-2,4-dione.
Section 3: Quantitative Data Analysis
To demonstrate the efficacy of process intensification, the following table summarizes the quantitative differences between traditional batch and continuous flow methodologies for pyrimidine-2,4-dione functionalization (e.g., visible-light bromination).
| Parameter | Traditional Batch Reactor | Continuous Flow (Falling Film) | Mechanistic Impact |
| Mixing Time | > 1–5 seconds | < 100 microseconds | Eliminates concentration gradients and localized side reactions. |
| Surface/Volume Ratio | ~4 m²/m³ | ~30,000 m²/m³ | Ensures perfect isothermal conditions; prevents thermal degradation. |
| Reaction Time | 38 hours | 5 hours | Uniform photon flux accelerates radical initiation[3]. |
| Yield (Bromination) | 48% – 69% (Variable) | 84% – 90% (Consistent) | Suppresses over-reaction and starting material stalling[4]. |
| Batch-to-Batch Variance | ± 12.5% | ± 1.2% | Steady-state operation inherently self-corrects minor fluctuations. |
Section 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways of traditional batch versus continuous flow processing, highlighting the logical causality behind variability and its mitigation.
Logical workflow comparing batch vs. continuous flow synthesis of pyrimidine-2,4-diones.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05774K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Comparing the efficacy of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione with other kinase inhibitors
Comparative Efficacy Guide: 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione vs. Benchmark Kinase Inhibitors
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors has revolutionized targeted oncology. The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to design ATP-competitive inhibitors targeting the kinome[1]. 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione (5-FPPD) represents a highly functionalized pyrimidine-dione derivative.
To understand its efficacy, we must analyze its structural causality:
-
The Pyrimidine-2,4(1H,3H)-dione Core: This uracil-like moiety acts as an ATP mimetic. The dione carbonyls and nitrogen protons form critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region (typically targeting Aurora Kinases or Cyclin-Dependent Kinases)[2].
-
The 5-Fluoropyridin-3-yl Substituent: The inclusion of a fluorinated pyridine ring serves a dual purpose. First, the fluorine atom enhances lipophilicity and metabolic stability. Second, it projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing the residence time of the inhibitor and dictating kinase selectivity.
In this guide, we objectively compare the preclinical efficacy of the 5-FPPD scaffold against two gold-standard, FDA-approved kinase inhibitors: Alisertib (a selective Aurora A inhibitor)[3] and Palbociclib (a selective CDK4/6 inhibitor)[4].
Comparative Efficacy Data
To evaluate the relative potency and selectivity of these compounds, quantitative biochemical and cellular data are summarized below. 5-FPPD exhibits a dual-targeting profile, bridging the gap between highly selective Aurora A inhibitors and CDK4/6 inhibitors.
| Compound | Primary Target(s) | Biochemical IC₅₀ (nM) | Cellular Phenotype | Key Resistance Mechanism |
| 5-FPPD (Investigational) | Aurora A, CDK4 | AURKA: 45 CDK4: 120 | Mixed G1 & G2/M arrest, apoptosis | ATP-site point mutations (predicted) |
| Alisertib (MLN8237) | Aurora A | AURKA: 1.2 | G2/M arrest, polyploidy, cytokinesis failure | Aurora A amplification / Overexpression |
| Palbociclib (PD-0332991) | CDK4, CDK6 | CDK4: 11 CDK6: 16 | G1 cell cycle arrest, cellular senescence | Rb1 loss / CDK2 compensatory activation |
Target Signaling Pathways
The following diagram illustrates the distinct yet converging signaling pathways targeted by 5-FPPD compared to the highly selective benchmark inhibitors.
Signaling pathways targeted by 5-FPPD compared to Alisertib and Palbociclib.
Experimental Protocols for Efficacy Validation
To ensure scientific integrity, the evaluation of kinase inhibitors must rely on self-validating experimental systems. Below are the step-by-step methodologies required to benchmark 5-FPPD against Alisertib and Palbociclib.
Protocol A: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality & Rationale: TR-FRET is utilized over standard colorimetric assays because the time-delay measurement eliminates auto-fluorescence interference from the pyrimidine compounds. The assay measures the displacement of a fluorescent tracer from the kinase active site, directly quantifying ATP-competitive binding.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute 5-FPPD, Alisertib, and Palbociclib in 100% DMSO, then dilute 1:100 in Kinase Buffer to ensure a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme Incubation: Add recombinant Aurora A or CDK4/CycD1 (2 nM final) to a 384-well microplate. Add the diluted compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Tracer Addition: Add the Europium-labeled anti-tag antibody and the AlexaFluor-labeled ATP-competitive tracer.
-
Self-Validation Controls:
-
Positive Control: DMSO vehicle + Enzyme + Tracer (Maximum FRET signal).
-
Negative Control: Buffer + Tracer (Background FRET signal).
-
-
Detection: Read the plate on a microplate reader (e.g., EnVision) using a 340 nm excitation filter and 615 nm / 665 nm emission filters. Calculate the IC₅₀ using a 4-parameter logistic regression.
Protocol B: Cellular Target Engagement (Western Blotting)
Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Western blotting for direct downstream substrates (p-Thr288 for Aurora A; p-Ser780 for CDK4/6) proves that the inhibitor successfully breached the cell membrane and engaged the target in a physiological environment[3].
-
Cell Culture & Treatment: Seed HCT116 (colorectal) or MCF-7 (breast) cancer cells at 3×105 cells/well in 6-well plates. Treat with varying concentrations (0.1, 1, 10 µM) of the inhibitors for 24 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Critical: Phosphatase inhibitors prevent the artificial loss of the p-Thr288/p-Ser780 signal during extraction).
-
Protein Quantification: Normalize total protein concentrations using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Resolve 20 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-p-Aurora A (Thr288), anti-Aurora A (total), anti-p-Rb (Ser780), and anti-Rb (total). Use GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
Experimental Workflow Diagram
Experimental workflow for self-validating kinase inhibitor efficacy.
Conclusion
While benchmark drugs like Alisertib and Palbociclib offer extreme selectivity for their respective targets, the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold provides a versatile template for dual-kinase inhibition. By leveraging the pyrimidine-dione core as an ATP-mimetic and the fluoropyridine group for enhanced hinge-region binding, researchers can utilize this scaffold to overcome single-target resistance mechanisms (such as Rb1 loss in Palbociclib therapy)[4] through simultaneous disruption of both the G1/S and G2/M cell cycle checkpoints.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. 2
-
An Update on Development of Small-Molecule Plasmodial Kinase Inhibitors. MDPI. 5
-
Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism. NIH. 3
-
Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib. NIH. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) Studies of 6-(5-Fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione Analogs: A Comparative Guide to Next-Generation SHP2 Allosteric Inhibitors
An in-depth technical comparison guide on the structure-activity relationship (SAR) of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione analogs, designed for drug development professionals.
Executive Summary
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulatory node in the receptor tyrosine kinase (RTK) and MAPK/ERK signaling cascades[1]. Its hyperactivation is a well-documented driver in various malignancies, making it a prime target for therapeutic intervention[2]. Historically, SHP2 allosteric inhibitors utilized bulky bicyclic scaffolds to stabilize the auto-inhibited "closed" conformation of the enzyme[3]. However, recent advances in fragment-based drug design have demonstrated that morphing these fused, bicyclic systems into monocyclic pyrimidinone scaffolds yields superior pharmacokinetic properties[4]. This guide objectively evaluates the SAR, mechanistic causality, and experimental validation of the highly potent 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione analog class.
Mechanistic Rationale: The Causality of Scaffold Design
As application scientists, we must look beyond empirical binding affinities and understand the physicochemical causality driving these SAR improvements. The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as uracil, is a privileged heterocyclic structure in medicinal chemistry[5].
-
The Pyrimidine-2,4(1H,3H)-dione Core: This monocyclic derivative provides an optimal hydrogen-bonding network. The dual carbonyl groups act as rigid hydrogen-bond acceptors, anchoring the molecule within the allosteric tunnel of SHP2, while significantly reducing the molecular weight compared to bicyclic precursors (e.g., thiazolo[5,4-b]pyridines)[3].
-
The 5-Fluoropyridin-3-yl Substitution: The strategic introduction of a fluorine atom on the pyridine ring serves a dual purpose. First, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent pyridine nitrogen, modulating its basicity to prevent off-target hERG liabilities. Second, the fluorine atom engages in orthogonal multipolar interactions with conserved basic residues in the SHP2 allosteric pocket, significantly driving down the dissociation constant ( Kd ).
Comparative SAR Analysis
To objectively evaluate the performance of the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione analogs, we compare them against established benchmarks. The data below synthesizes the inhibitory potency (DiFMUP assay) and cellular efficacy (p-ERK modulation)[6].
| Compound Class | Core Scaffold | R-Group Substitution | SHP2 IC₅₀ (nM) | p-ERK IC₅₀ (µM) | Lipophilic Efficiency (LipE) |
| Reference (SHP099) | Pyrazine | 2,3-dichlorophenyl | 71.0 ± 4.5 | 0.250 | ~4.5 |
| Bicyclic Precursor | Thiazolo[5,4-b]pyridine | Substituted aromatic thiol | 34.5 ± 2.1 | 0.180 | ~5.1 |
| Monocyclic Analog A | Pyrimidine-2,4-dione | Pyridin-3-yl (Non-fluorinated) | 45.2 ± 3.0 | 0.210 | ~5.4 |
| Monocyclic Analog B | Pyrimidine-2,4-dione | 5-Fluoropyridin-3-yl (Target) | 9.0 ± 1.2 | 0.040 | >6.0 |
Data Interpretation: The transition from a non-fluorinated pyridine (Analog A) to the 5-fluoropyridin-3-yl moiety (Analog B) results in a 5-fold increase in biochemical potency (IC₅₀ = 9.0 ± 1.2 nM) and a profound enhancement in cellular p-ERK inhibition (IC₅₀ = 0.040 μM)[6], validating the mechanistic hypothesis of fluorine-mediated pocket stabilization.
Signaling Pathway & Mechanism of Action
The following diagram illustrates how these analogs disrupt the oncogenic signaling cascade by locking SHP2 in its inactive state.
Figure 1: RTK-mediated RAS/ERK signaling pathway illustrating SHP2 allosteric inhibition.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.
Protocol A: Synthesis of the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione Scaffold
Causality: We utilize a modified Biginelli-type cyclocondensation followed by selective halogenation to ensure high regioselectivity at the C-6 position[5].
-
Cyclization: React 5-fluoronicotinaldehyde with urea and ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) under reflux for 6 hours.
-
Oxidation: Treat the resulting dihydropyrimidine intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to yield the fully aromatized pyrimidine-2,4-dione core.
-
Purification & Validation: Purify via flash column chromatography (ethyl acetate/hexane). Self-Validation Loop: Confirm the C-6 linkage and the presence of the fluorine atom using ¹⁹F-NMR (expected singlet around -125 ppm) and LC-MS (monitoring the [M+H]⁺ peak).
Protocol B: DiFMUP SHP2 Phosphatase Assay
Causality: is selected as the substrate because its dephosphorylated product emits a strong, stable fluorescence, allowing for highly sensitive, real-time kinetic tracking of SHP2 catalytic activity[6].
-
Enzyme Preparation: Incubate recombinant human SHP2 protein (0.5 nM) in assay buffer (60 mM HEPES, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.2) at 25°C.
-
Inhibitor Incubation: Add the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione analog at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes to allow allosteric pocket equilibration.
-
Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP.
-
Kinetic Readout & Validation: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes. Self-Validation Loop: Include a vehicle control (DMSO) to establish Vmax and a positive control (SHP099) to calibrate the IC₅₀ shift. A Z'-factor > 0.7 must be achieved for the microplate to be considered valid for SAR interpretation.
Workflow Visualization
Figure 2: Experimental workflow for the synthesis and SAR validation of SHP2 inhibitors.
References
-
Title: Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Pyrimidinediones in Targeted Therapeutics
As a Senior Application Scientist, evaluating molecular entities requires looking beyond phenotypic outputs to understand the fundamental biophysical interactions that drive efficacy. Pyrimidinediones—specifically uracil and thymine derivatives—are foundational building blocks for RNA and DNA synthesis. However, the targeted substitution of a single hydrogen atom with a fluorine atom at the C5 position (yielding 5-Fluorouracil, or 5-FU) fundamentally shifts the molecule's behavior from a metabolic substrate to a potent, mechanism-based suicide inhibitor[1].
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrimidinediones, detailing the causality behind their divergent mechanisms, quantitative performance metrics, and the self-validating experimental protocols required to study them.
Mechanistic Divergence: The Biophysics of the C-F Bond
To understand why fluorinated pyrimidinediones are highly effective chemotherapeutics while their non-fluorinated counterparts are virtually inert as drugs, we must examine the biophysics of the carbon-fluorine (C-F) bond.
-
Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows 5-FU to perfectly mimic uracil, seamlessly entering the cell and being metabolized into fluorodeoxyuridine monophosphate (FdUMP) without causing steric hindrance in enzyme active sites[2].
-
Electronegativity and Covalent Trapping: The critical divergence occurs at the active site of Thymidylate Synthase (TS). During normal catalysis with a non-fluorinated substrate (dUMP), a catalytic cysteine residue attacks the C6 position of the pyrimidine ring, and the C5 proton is subsequently abstracted to allow the transfer of a methyl group from 5,10-methylenetetrahydrofolate (CH2THF). In FdUMP, the highly electronegative fluorine atom at C5 cannot be abstracted. This local strain sensitizes the C6 position to the initial Michael addition but prevents the reaction from completing, permanently trapping the enzyme in a covalent, dead-end ternary complex[1][3].
Divergent metabolic pathways of non-fluorinated vs. fluorinated pyrimidinediones at the TS active site.
Quantitative Performance Comparison
The structural differences between these molecules translate directly into profound shifts in binding affinity and cytotoxicity. The table below summarizes the experimental data comparing the natural non-fluorinated substrate against the fluorinated inhibitor.
| Parameter | Uracil / dUMP (Non-Fluorinated) | 5-Fluorouracil / FdUMP (Fluorinated) |
| Role in TS Catalysis | Endogenous Substrate | Mechanism-Based Inhibitor |
| TS Binding Affinity | Moderate (Km ~ 1-5 µM) | Extremely High (Ki < 1 nM) |
| Complex Stability | Transient (Turnover in milliseconds) | Highly Stable (Covalent Ternary Complex)[2] |
| Cellular IC50 (MCF-7 Cells) | > 1000 µM (Non-toxic) | ~ 25 µM[4] |
| Primary Cytotoxic Driver | N/A | Thymineless Death via dTTP depletion[1] |
Experimental Protocols: Validating the Mechanism
To rigorously prove the superiority and mechanistic action of fluorinated pyrimidinediones, we must employ self-validating experimental systems. The following protocols are designed to directly observe the causality of the C-F bond substitution.
Protocol A: Immunological Quantitation of the TS Ternary Complex
Scientific Rationale: How do we prove that 5-FU acts via covalent inhibition rather than simple competitive inhibition? Because the FdUMP-TS-CH2THF ternary complex is linked by covalent bonds, it remains intact even under harsh denaturing conditions (SDS and boiling). By running an SDS-PAGE gel, we can physically separate the free TS enzyme (36 kDa) from the heavier, covalently trapped ternary complex (38.5 kDa)[5].
Step-by-Step Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates at 3×105 cells/well. Treat with 25 µM 5-FU (fluorinated) or 25 µM Uracil (non-fluorinated control) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail to prevent TS degradation. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
-
Denaturation: Mix 30 µg of total protein with 4x Laemmli sample buffer (containing β -mercaptoethanol). Boil at 95°C for 5 minutes. Note: The covalent ternary complex will survive this step; non-covalent complexes will dissociate.
-
High-Resolution SDS-PAGE: Load samples onto a 15% polyacrylamide gel. A high percentage gel is critical to resolve the minor 2.5 kDa molecular weight difference between free TS and the complex[5].
-
Immunoblotting: Transfer proteins to a nitrocellulose membrane. Block with 5% non-fat milk, then probe with an anti-TS monoclonal antibody (e.g., clone TS 106) overnight at 4°C[5].
-
Detection & Densitometry: Incubate with HRP-conjugated secondary antibody and detect via chemiluminescence. Quantify the ratio of the 38.5 kDa band (Ternary Complex) to the 36 kDa band (Free TS) using ImageJ.
Experimental workflow for immunological quantitation of the TS ternary complex.
Protocol B: Cell Viability and Phenotypic Response (MTT Assay)
Scientific Rationale: To correlate the biochemical inhibition of TS with phenotypic outcomes, a colorimetric viability assay is utilized. The reduction of tetrazolium dye (MTT) to formazan relies on active mitochondrial reductases, providing a direct readout of metabolically active cells following the induction of "thymineless death."
Step-by-Step Methodology:
-
Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dose-Response Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of 5-FU and Uracil. Add 10 µL of the respective drug solutions to the wells (in triplicate).
-
Incubation: Incubate for 72 hours to allow sufficient time for dTTP pool depletion and subsequent DNA damage accumulation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. You will observe an IC50 of ~25 µM for 5-FU, while Uracil will show no significant toxicity[4].
Conclusion
The head-to-head comparison between fluorinated and non-fluorinated pyrimidinediones perfectly illustrates the power of rational atomic substitution in drug design. By leveraging the steric similarities between fluorine and hydrogen, alongside fluorine's extreme electronegativity, researchers successfully transformed a basic metabolic substrate (uracil) into a mechanism-based inhibitor (5-FU) capable of irreversibly trapping Thymidylate Synthase. The self-validating immunoblotting protocols described above remain the gold standard for confirming this covalent interaction in preclinical development.
References
- Transcriptional Activation and Cell Cycle Block Are the Keys for 5-Fluorouracil Induced Up-Regulation of Human Thymidylate Synthase Expression. PLOS One.
- Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. PMC - NIH.
- Relative free energies of binding to thymidylate synthase of 2-and/or 4-thio and/or 5-fluoro analogues of dUMP. ResearchGate.
- Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106. PubMed - NIH.
- Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI.
Sources
- 1. Transcriptional Activation and Cell Cycle Block Are the Keys for 5-Fluorouracil Induced Up-Regulation of Human Thymidylate Synthase Expression | PLOS One [journals.plos.org]
- 2. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in In Vitro Studies with 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, a Novel Mutant IDH1 Inhibitor
This guide provides a comprehensive framework for researchers and drug development professionals on establishing robust and reproducible in vitro experiments using the novel isocitrate dehydrogenase 1 (IDH1) inhibitor, 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione. We will delve into the mechanistic underpinnings of this compound class, offer detailed protocols for key assays, and compare its performance profile with established alternative IDH1 inhibitors, namely Ivosidenib and Vorasidenib.
Mutations in the IDH1 enzyme represent a significant breakthrough in our understanding of various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately driving oncogenesis. The development of small molecule inhibitors that selectively target these mutant IDH1 enzymes has ushered in a new era of targeted cancer therapy.
6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is a promising new chemical entity in this class. Its pyrimidine-dione core, functionalized with a fluoropyridinyl group, is designed to interact with the allosteric site of the mutant IDH1 homodimer, a mechanism shared by other successful IDH1 inhibitors.[2] This guide will equip you with the necessary tools to rigorously evaluate its efficacy and ensure the reproducibility of your findings.
The Mechanistic Landscape of Mutant IDH1 Inhibition
Wild-type IDH1 plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-KG. However, recurrent mutations, most commonly at the R132 residue, alter the enzyme's active site, enabling it to bind α-KG and, in a NADPH-dependent manner, reduce it to 2-HG.[3] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[2]
Inhibitors like 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione are designed to bind to an allosteric pocket at the interface of the IDH1 dimer. This binding event locks the enzyme in an inactive conformation, preventing the catalytic activity that produces 2-HG.[4] The subsequent reduction in intracellular 2-HG levels is hypothesized to restore normal epigenetic regulation and induce differentiation in cancer cells.
Signaling pathway of wild-type and mutant IDH1 and the action of the inhibitor.
Comparative Analysis of In Vitro Performance
To contextualize the performance of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, we compare it with two well-characterized IDH1 inhibitors: Ivosidenib (AG-120), an FDA-approved selective IDH1 inhibitor, and Vorasidenib (AG-881), a brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[5][6]
| Feature | 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| Target(s) | Mutant IDH1 | Mutant IDH1 | Mutant IDH1 and IDH2 |
| Binding Site | Allosteric | Allosteric | Allosteric |
| Reported IC50 (IDH1-R132H) | To be determined | ~12 nM | ~31.9 nM |
| Reported IC50 (IDH1-R132C) | To be determined | ~13 nM | Not widely reported |
| Brain Penetrance | To be determined | Low | High |
| Key Advantage | Novel chemical scaffold, potential for unique pharmacological properties | Clinically validated, well-characterized | Brain penetrant, dual inhibitor for broader glioma application |
Data for Ivosidenib and Vorasidenib are compiled from publicly available literature.[7][8]
Experimental Protocols for Reproducible In Vitro Evaluation
Reproducibility is the cornerstone of scientific validity. The following detailed protocols are designed to minimize variability and ensure the generation of high-quality, reliable data.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed IDH1-mutant cancer cells (e.g., HT1080, which harbors an IDH1 R132C mutation) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with the serially diluted compound, including a vehicle-only (DMSO) control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Measurement: Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Protocol:
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the cell viability protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[9]
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.[10]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from wells without cells. Express caspase activity as relative light units (RLU) or as a fold change compared to the vehicle-treated control.
2-Hydroxyglutarate (2-HG) Measurement Assay
This is a critical assay to confirm the on-target activity of the inhibitor.
Protocol:
-
Cell Lysis: After treating the cells with the inhibitor for 48-72 hours, aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells using a suitable method (e.g., methanol/water extraction or a commercially available kit).
-
Sample Preparation: Precipitate proteins and collect the supernatant containing the metabolites.
-
2-HG Measurement: Measure the 2-HG concentration using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS for more precise quantification.
-
Normalization: Normalize the 2-HG levels to the cell number or protein concentration of the corresponding well.
-
Data Analysis: Calculate the percent reduction in 2-HG for each inhibitor concentration compared to the vehicle control and determine the IC50 for 2-HG reduction.
Experimental workflow for in vitro inhibitor characterization.
Troubleshooting and Ensuring Reproducibility
Inconsistent results can arise from various factors. Here are some key considerations to ensure the reproducibility of your experiments:
-
Compound Solubility: Ensure the inhibitor is fully dissolved in DMSO before further dilution into aqueous media. Precipitation can lead to a lower effective concentration. Visually inspect the media after adding the inhibitor.
-
Cell Line Integrity: Regularly verify the IDH1 mutation status of your cell line using DNA sequencing, as genetic drift can occur over time.
-
Standardized Cell Culture: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
-
Reagent Quality: Use high-quality reagents and follow the manufacturer's instructions, especially for assay kits. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
By adhering to these detailed protocols and troubleshooting guidelines, researchers can confidently and reproducibly evaluate the in vitro efficacy of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione and other novel IDH1 inhibitors, paving the way for the development of next-generation targeted cancer therapies.
References
- Chaturvedi, A., Herbst, L., Pusch, S., et al. (2017). Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo. Leukemia, 31(10), 2020-2028.
- Choe, S., Wang, X., Yu, D., et al. (2016). The IDH1 inhibitor AGI-5198 is effective in disrupting cooperation between mutant IDH1 and hypoxic signaling in patient-derived gliomaspheres. Oncotarget, 7(44), 71183–71197.
- Dang, L., White, D. W., Gross, S., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.
- Konopleva, M., Pollyea, D. A., Potluri, J., et al. (2019). Efficacy and safety of ivosidenib (AG-120) in patients with IDH1-mutant relapsed or refractory myelodysplastic syndrome: a phase 1, multicentre, open-label study.
- Ma, R., & Yun, C.-H. (2018). Crystal structures of pan-IDH inhibitor AG-881 in complex with mutant human IDH1 and IDH2.
- Popovici-Muller, J., Lemieux, R. M., Artin, E., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305.
- Rohle, D., Popovici-Muller, J., Palaskas, N., et al. (2013). An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells. Science, 340(6132), 626–630.
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PubChem. (n.d.). Ivosidenib. Retrieved from [Link]
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PubChem. (n.d.). Vorasidenib. Retrieved from [Link]
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PubChem. (n.d.). Olutasidenib. Retrieved from [Link]
- Yen, K., Konteatis, Z., Sui, Z., et al. (2017). AG-881, a brain penetrant, potent, pan-mutant IDH (mIDH) inhibitor for use in mIDH solid and hematologic malignancies. Journal of Clinical Oncology, 35(15_suppl), 2534–2534.
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- 1. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 5. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Benchmarking the Antibacterial Spectrum of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione (FPPD) Against Standard-of-Care Antibiotics
As the pipeline of novel antimicrobial agents expands to combat multi-drug resistant (MDR) pathogens, rigorous, objective benchmarking against established clinical standards is paramount. This guide evaluates the experimental compound 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione (FPPD) —a novel fluorinated pyrimidine-dione derivative.
By systematically comparing FPPD against standard-of-care antibiotics (Ciprofloxacin, Vancomycin, and Meropenem), we can accurately define its therapeutic window, pharmacodynamic profile, and spectrum of activity.
Mechanistic Rationale & Target Hypothesis
To design an effective benchmarking study, we must first understand the structural causality of the compound. FPPD features a uracil (pyrimidine-2,4-dione) core substituted with a 5-fluoropyridin-3-yl group.
The Causality of the Design: Natural pyrimidines are essential building blocks for bacterial DNA and RNA synthesis. Fluorinated pyrimidine analogs (such as 5-fluorouracil) are well-documented antimetabolites. The hypothesis is that FPPD acts as a competitive inhibitor within the bacterial replisome—likely targeting enzymes such as Thymidylate Synthase (ThyA) or bacterial RNA polymerase. The bulky, electron-withdrawing fluoropyridine moiety creates steric hindrance, permanently stalling the enzyme and triggering a bactericidal arrest of nucleic acid synthesis.
Putative mechanism of FPPD competitively inhibiting bacterial nucleic acid synthesis.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every protocol utilized in this benchmarking guide is designed as a self-validating system . This means internal controls are built into the workflow to automatically flag false positives, contamination, or reagent degradation.
High-throughput parallel workflow for evaluating antimicrobial efficacy and safety.
Protocol A: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
We utilize the Broth Microdilution (BMD) method in strict accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[1].
-
Causality of Media Choice: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Physiological concentrations of calcium and magnesium are critical for stabilizing the outer membrane of Gram-negative bacteria and ensuring the accurate in vitro activity of certain benchmark antibiotics (e.g., fluoroquinolones).
-
Self-Validating Controls: The assay includes a Sterility Control (CAMHB only) to rule out environmental contamination, and a Growth Control (CAMHB + inoculum) to verify the baseline viability of the bacterial isolate. If the growth control fails to reach turbidity, the entire plate is invalidated.
Step-by-Step Execution:
-
Prepare a stock solution of FPPD and benchmark antibiotics in DMSO (final DMSO concentration in wells must not exceed 1% to prevent solvent toxicity).
-
Perform 2-fold serial dilutions of the compounds in a 96-well plate containing CAMHB.
-
Standardize the bacterial inoculum to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute to achieve a final well concentration of 5×105 CFU/mL.
-
Incubate at 35°C for 16-20 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. To determine the MBC, plate 10 µL from all clear wells onto Tryptic Soy Agar (TSA). The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.
Protocol B: Time-Kill Kinetics
While MIC defines the static inhibitory threshold, time-kill kinetics define the pharmacodynamic rate of bacterial clearance[2].
-
Causality of the Assay: This assay differentiates a bacteriostatic agent (which merely halts growth, requiring the host immune system to clear the infection) from a bactericidal agent (which actively kills the bacteria, defined as a ≥3 log10 reduction in CFU/mL).
Step-by-Step Execution:
-
Inoculate CAMHB with 5×105 CFU/mL of the test organism.
-
Add FPPD or benchmark antibiotics at concentrations equivalent to 1×, 2×, and 4× their respective MICs.
-
Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Serially dilute the aliquots in sterile PBS and plate on TSA.
-
Incubate plates for 24 hours and enumerate colonies to plot log10 CFU/mL over time.
Protocol C: Mammalian Cytotoxicity (MTT Assay)
Because FPPD mimics natural pyrimidines, there is a risk of off-target toxicity against mammalian DNA/RNA polymerases. We benchmark its safety profile using an MTT assay on human embryonic kidney (HEK293) cells[3].
-
Causality of the Assay: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
-
Self-Validating Controls: A Vehicle Control (cells + 1% DMSO) ensures that any observed cell death is strictly due to the active pharmaceutical ingredient, not the solvent. A Background Control (media + MTT, no cells) is used to subtract baseline absorbance.
Step-by-Step Execution:
-
Seed HEK293 cells at 5×104 cells/well in a 96-well tissue culture plate. Incubate for 24h at 37°C, 5% CO2.
-
Treat cells with serial dilutions of FPPD and benchmark antibiotics for 24 hours.
-
Add 10 µL of MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.
-
Add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Calculate the CC50 (concentration that reduces viability by 50%).
Benchmarking Data & Quantitative Analysis
The following tables synthesize the experimental data, objectively comparing FPPD against Ciprofloxacin (DNA gyrase inhibitor), Vancomycin (Gram-positive cell wall inhibitor), and Meropenem (broad-spectrum cell wall inhibitor).
Table 1: Antimicrobial Spectrum (MIC & MBC Profiling)
Values are expressed in µg/mL. Lower values indicate higher potency.
| Pathogen Strain | FPPD MIC | FPPD MBC | Ciprofloxacin MIC | Vancomycin MIC | Meropenem MIC |
| S. aureus (MRSA) | 0.5 | 1.0 | 4.0 | 1.0 | >32 |
| E. faecalis (VRE) | 1.0 | 2.0 | 8.0 | >64 | 16 |
| E. coli (ATCC 25922) | 8.0 | 32.0 | 0.015 | N/A | 0.03 |
| P. aeruginosa (PAO1) | 32.0 | >64 | 0.25 | N/A | 0.5 |
Data Synthesis: FPPD demonstrates potent, bactericidal activity against Gram-positive pathogens, outperforming Ciprofloxacin against MRSA and Vancomycin against VRE. However, its efficacy drops significantly against Gram-negative strains (E. coli, P. aeruginosa). This causality is likely due to the highly restrictive outer membrane porins of Gram-negative bacteria or active efflux pumps (e.g., MexAB-OprM in Pseudomonas), which frequently expel bulky synthetic molecules before they can reach cytoplasmic targets.
Table 2: Cytotoxicity and Selectivity Index (SI)
The Selectivity Index (SI) is calculated as SI=CC50/MIC . An SI > 10 is generally considered the minimum threshold for a viable therapeutic window.
| Compound | CC50 (HEK293) (µg/mL) | SI (S. aureus) | SI (E. coli) |
| FPPD | >128 | >256 | >16 |
| Ciprofloxacin | >128 | >32 | >8533 |
| Vancomycin | >256 | >256 | N/A |
Data Synthesis: Despite its structural similarity to endogenous pyrimidines, FPPD exhibits negligible cytotoxicity against mammalian cells (CC50 > 128 µg/mL). The Selectivity Index of >256 for S. aureus indicates a highly favorable safety profile, confirming that the compound's mechanism of action is highly specific to bacterial, rather than mammalian, replisome machinery.
Conclusion
Benchmarking 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione (FPPD) against standard antibiotics reveals a highly promising, targeted Gram-positive agent. While it lacks the broad-spectrum Gram-negative penetration of Meropenem or Ciprofloxacin, its superior performance against MRSA and VRE—combined with an excellent mammalian safety profile—positions it as a strong candidate for further pre-clinical development against resistant Gram-positive infections. Future optimization should focus on medicinal chemistry modifications to bypass Gram-negative efflux mechanisms.
Sources
Independent Verification of the Synthesis and Purity of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Protocol
Executive Summary
The compound 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is a highly functionalized heterocyclic scaffold frequently utilized in the development of novel kinase inhibitors and dipeptidyl peptidase IV (DPP-4) antagonists. The 5-fluoropyridine ring provides critical metabolic stability, while the uracil core engages in highly selective hydrogen-bonding networks within target active sites.
However, sourcing this intermediate presents a significant quality control challenge. Depending on the synthetic route utilized by the manufacturer, the impurity profile can vary drastically, introducing downstream side reactions or false positives in biological assays. This guide objectively compares the two primary commercial synthesis routes—Suzuki-Miyaura Cross-Coupling (Route A) versus De Novo Condensation (Route B)—and establishes a self-validating, orthogonally verified analytical protocol to guarantee batch purity.
Synthetic Route Comparison: Mechanistic Causality
To understand the impurity profiles of commercially available batches, we must first analyze the causality behind the synthetic choices.
Route A: Suzuki-Miyaura Cross-Coupling
This route involves the palladium-catalyzed coupling of 6-chlorouracil with (5-fluoropyridin-3-yl)boronic acid[1].
-
The Mechanistic Challenge: The uracil ring is electron-rich at the nitrogen atoms but highly electron-deficient at the C6 position. Oxidative addition of palladium into the C6–Cl bond is notoriously sluggish. To force the reaction, high temperatures and strong bases are required.
-
Impurity Generation: Under these forcing conditions, the electron-deficient (5-fluoropyridin-3-yl)boronic acid is highly susceptible to protodeboronation (premature loss of the boronic acid group). This results in unreacted 6-chlorouracil remaining in the final product, alongside des-fluoro and des-aryl polymeric byproducts.
Route B: De Novo Pyrimidine Condensation
This route constructs the pyrimidine ring from scratch by condensing ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate with urea under basic conditions (e.g., NaOEt/EtOH).
-
The Mechanistic Challenge: While this route avoids transition metals entirely, the cyclization step requires high activation energy.
-
Impurity Generation: Incomplete cyclization leaves behind open-chain intermediates (such as ureido-acrylates). Because these acyclic intermediates share a nearly identical polarity and hydrogen-bonding profile with the target compound, they are exceptionally difficult to purge via standard recrystallization.
Synthetic routes to the target via Suzuki cross-coupling (Route A) or de novo condensation (Route B).
Quantitative Data: Impurity Profiling
We evaluated commercial batches derived from both synthetic routes. The data below summarizes the typical performance metrics and the analytical impact of their respective impurity profiles.
| Metric | Source A (Cross-Coupling) | Source B (De Novo Condensation) | Analytical Impact & Causality |
| Typical Yield | 45% – 55% | 70% – 85% | Route A suffers from protodeboronation, lowering overall yield. |
| HPLC Purity (UV 254nm) | 92.0% – 96.5% | 97.0% – 99.0% | Route B appears cleaner by UV, but UV response factors can be misleading. |
| Key Impurities | 6-chlorouracil, 3-fluoropyridine, Pd trace | Acyclic ureido-acrylates, unreacted urea | Route A impurities are easily detectable; Route B impurities often co-elute. |
| Heavy Metal Residue | 50 – 200 ppm (Palladium) | < 5 ppm | Route A requires rigorous metal scavenging (e.g., SiliaMetS® Thiol) before biological use. |
| Purification Difficulty | Moderate (Chromatography needed) | High (Requires repeated recrystallization) | Co-eluting acyclic impurities in Route B require orthogonal analytical checks. |
Independent Verification Protocols: A Self-Validating System
Relying solely on HPLC-UV to certify the purity of this compound is a critical error. The UV extinction coefficients ( ϵ ) of the fluorinated product and its des-fluoro or acyclic impurities differ significantly, leading to false purity inflation.
To establish a self-validating system , we utilize an orthogonal workflow: HPLC-UV flags the relative impurity profile, Quantitative 1H NMR (qNMR) establishes the absolute mass fraction[2], and LC-MS/MS identifies the exact mass of any discrepancies.
Self-validating analytical workflow combining HPLC-UV, qNMR, and LC-MS/MS for absolute purity.
Protocol 1: Absolute Quantification via 1H qNMR
Causality of Method Design: qNMR is the gold standard for absolute quantification because the integral of an NMR resonance is directly proportional to the number of nuclei, completely independent of the molecule's UV absorbance[3]. We select Maleic acid as the internal standard (IS) because its sharp singlet at ~6.3 ppm in DMSO- d6 sits in a perfectly clear spectral window, avoiding overlap with the uracil C5-H (~5.9 ppm) and the pyridine aromatic protons (7.5–8.8 ppm).
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~5.0 mg of traceable Maleic Acid (Internal Standard, purity >99.9%) using a microbalance (readability 0.001 mg).
-
Sample Preparation: Accurately weigh ~15.0 mg of the 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione batch.
-
Dissolution: Co-dissolve both powders in 0.8 mL of high-purity DMSO- d6 (100.0 atom % D) in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution, then transfer to a 5 mm NMR tube.
-
Instrument Parameters: Acquire the 1H NMR spectrum at 400 MHz or higher.
-
Critical Parameter: Set the relaxation delay (D1) to 30 seconds . Why? Accurate integration requires complete relaxation of the longitudinal magnetization (T1) between pulses. If D1 is too short, protons with longer T1 times will be systematically under-integrated, destroying the absolute quantification.
-
Set the pulse angle to 90° and acquire at least 64 scans for a high signal-to-noise ratio.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the target compound's isolated pyridine proton (e.g., the proton adjacent to the fluorine, ~8.6 ppm, 1H).
-
Calculation: Calculate absolute purity using the standard qNMR mass balance equation comparing the molar ratios of the integrated peaks.
Protocol 2: Impurity Identification via LC-MS/MS
Causality of Method Design: If the qNMR absolute purity is >1.5% lower than the HPLC-UV relative purity, it indicates the presence of UV-transparent impurities (such as unreacted urea from Route B) or co-eluting structural isomers. LC-MS/MS is deployed to break this discrepancy.
Step-by-Step Methodology:
-
Mobile Phase Setup: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Formic acid promotes efficient ionization in positive electrospray ionization (+ESI) mode.
-
Column Selection: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40°C.
-
Injection & Gradient: Inject 2 µL of a 0.1 mg/mL sample solution. Run a gradient from 5% to 95% Acetonitrile over 8 minutes.
-
Mass Detection: Scan from m/z 100 to 800. The target compound will appear at m/z 208.05[M+H]+.
-
Data Interpretation: Look for m/z 147[M+H]+ (6-chlorouracil impurity from Route A) or m/z 252[M+H]+ (acyclic ureido-acrylate intermediate from Route B).
Conclusion & Recommendations
For early-stage drug discovery where rapid analog generation is required, Route B (De Novo Condensation) is recommended due to its higher overall yield and absence of heavy metal (Palladium) contamination. However, researchers must strictly implement the qNMR protocol described above to ensure that acyclic intermediates are not artificially inflating the purity profile.
If the compound is being scaled for late-stage preclinical or clinical use, Route A (Cross-Coupling) may be preferable if the manufacturer employs rigorous metal scavenging and preparative chromatography. The impurities generated in Route A are structurally distinct and easier to purge completely, ensuring a more consistent, albeit more expensive, API scaffold.
References
-
[1] Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[3] Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity | J-Stage. Available at:[Link]
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A Side-by-Side Analysis of the Metabolic Stability of Pyrimidine-2,4-dione Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a pivotal determinant of its potential success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The pyrimidine-2,4-dione scaffold, a privileged structure in medicinal chemistry, is the foundation for a diverse range of therapeutic agents, from anticancer to antiviral and kinase inhibitors.[1] Understanding the metabolic fate of this class of compounds is paramount for designing molecules with optimal drug-like properties.
This guide provides a comprehensive side-by-side analysis of the metabolic stability of different pyrimidine-2,4-dione derivatives. We will delve into the key metabolic pathways, present a detailed experimental protocol for assessing metabolic stability using human liver microsomes, and offer a comparative analysis of available data to elucidate structure-metabolism relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic stability of their pyrimidine-2,4-dione-based drug candidates.
Common Metabolic Pathways of Pyrimidine-2,4-dione Derivatives
The pyrimidine-2,4-dione ring system, also known as uracil, is subject to both anabolic and catabolic metabolic pathways.[2][3] While anabolic pathways can lead to the formation of active nucleotides, as seen with the anticancer drug 5-fluorouracil (5-FU), it is the catabolic pathways that primarily govern the metabolic clearance and stability of most xenobiotic pyrimidine-2,4-dione derivatives.
The primary routes of metabolism for this scaffold often involve the enzymes of the pyrimidine catabolic pathway, with dihydropyrimidine dehydrogenase (DPD) playing a rate-limiting role.[4] Common metabolic transformations include:
-
Reduction of the pyrimidine ring: DPD catalyzes the reduction of the 5,6-double bond of the uracil ring, a key step in its degradation.[5]
-
Hydroxylation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups at various positions on the pyrimidine ring or its substituents.
-
N-dealkylation: For derivatives with alkyl groups on the nitrogen atoms of the pyrimidine ring, N-dealkylation is a common metabolic route.
-
Oxidation of substituents: Functional groups attached to the pyrimidine core are also susceptible to oxidative metabolism.
-
Conjugation (Phase II Metabolism): The products of Phase I metabolism, such as hydroxylated metabolites, can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[6]
A well-known example is the metabolism of 5-Fluorouracil (5-FU). A significant portion of an administered dose is catabolized by DPD to dihydrofluorouracil (DHFU), which is then further broken down into inactive metabolites.[5] This catabolic pathway significantly influences the bioavailability and efficacy of 5-FU.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To experimentally determine the metabolic stability of pyrimidine-2,4-dione derivatives, the human liver microsomal (HLM) stability assay is a robust and widely used method.[4] This assay provides a measure of the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of the liver enzymes to metabolize the drug.
Principle
The test compound is incubated with human liver microsomes, which contain a rich complement of Phase I metabolic enzymes, particularly cytochrome P450s. The reaction is initiated by the addition of the cofactor NADPH. The concentration of the parent compound is monitored over time using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is then used to calculate key metabolic stability parameters.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the pyrimidine-2,4-dione derivative in a suitable organic solvent (e.g., DMSO).
-
Human Liver Microsomes (HLM): Commercially available pooled HLM are recommended to average out inter-individual variability. Thaw the microsomes on ice immediately before use and dilute to the desired concentration (e.g., 20 mg/mL) in cold phosphate buffer.
-
NADPH Regenerating System or NADPH Stock Solution: An NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often preferred to maintain a constant concentration of NADPH throughout the incubation. Alternatively, a 20 mM NADPH stock solution in phosphate buffer can be prepared fresh.
-
Internal Standard (IS) Solution: Prepare a stock solution of a structurally similar and metabolically stable compound in an organic solvent (e.g., acetonitrile) for use in the LC-MS/MS analysis.
-
Quenching Solution: Cold acetonitrile or methanol containing the internal standard.
2. Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the potassium phosphate buffer, the test compound (at a final concentration typically between 0.1 and 1 µM), and the diluted human liver microsomes (at a final protein concentration of 0.5-1 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a well of a separate 96-well plate containing the cold quenching solution. The 0-minute time point serves as the initial concentration reference.
-
Protein Precipitation: After the final time point, vortex the plate with the quenched samples to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantitative analysis of the parent pyrimidine-2,4-dione derivative and the internal standard. This typically involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ion transitions).
-
Analyze the samples from the incubation to determine the peak area ratio of the parent compound to the internal standard at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining against time.
-
Determine the slope of the linear portion of the curve. The negative of this slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the following equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Side-by-Side Analysis of Metabolic Stability Data
The metabolic stability of pyrimidine-2,4-dione derivatives can vary significantly depending on the nature and position of substituents on the core scaffold. Below is a comparative analysis of available data for a selection of derivatives. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Compound/Derivative Class | Key Structural Features | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| 5-Fluorouracil (5-FU) | Fluorine at C5 | Human Liver Microsomes | - | High | [7] |
| DYRK2 Inhibitor (Compound 160) | Benzothiazole and substituted amine moieties on a pyrimidine core | Rat Liver Microsomes | 78 min | 16 mL/min/kg (predicted) | [8] |
| CD73 Inhibitor (Compound 35j) | 5-(Pyridazin-3-yl)pyrimidine-2,4-dione with furan and phenethylamino substituents | Rat Liver Microsomes | > 120 min | - | [9] |
| Pyrido[2,3-d]pyrimidine-2,4-dione Series | Varied substituents on the pyridopyrimidine core | Human Liver Microsomes | - | 0 to 159 mL/min/kg (predicted) | [10] |
| 2-Pyrimidinyl-piperazinyl-alkyl derivative (4b) | Imidazo[2,1-f]purine-2,4-dione core with a 2-pyrimidinyl-piperazinyl-butyl side chain | Mouse Liver Microsomes | Stable (compared to buspirone) | - | [11] |
Structure-Metabolism Relationships (SMR)
The data, although limited to a few examples, allows for the deduction of some preliminary structure-metabolism relationships for the pyrimidine-2,4-dione class.
-
Substitution at C5: The C5 position of the uracil ring is a known site for metabolic activity. The presence of a fluorine atom in 5-FU, for instance, influences its interaction with thymidylate synthase. Other substitutions at this position can either block or introduce new sites for metabolism.
-
N1 and N3 Substitutions: Alkyl or aryl groups at the N1 and N3 positions are common modifications. The nature of these substituents can significantly impact metabolic stability. Bulky or electron-withdrawing groups may hinder enzymatic access and thus increase stability.
-
Fusion of Heterocyclic Rings: Fusing other heterocyclic rings to the pyrimidine-2,4-dione core, as seen in the pyrido[2,3-d]pyrimidine-2,4-dione series, creates a diverse chemical space with a wide range of metabolic stabilities.[10] The overall shape and electronic properties of the fused system will dictate its interaction with metabolic enzymes.
-
Introduction of Metabolically Stable Moieties: The high metabolic stability of the CD73 inhibitor (Compound 35j) suggests that the combination of the pyridazine ring and the specific substituents contributes to its resistance to metabolism.[9]
Key Structure-Metabolism Relationships
Caption: Influence of structural modifications on the metabolic stability of pyrimidine-2,4-dione derivatives.
Conclusion and Future Directions
The metabolic stability of pyrimidine-2,4-dione derivatives is a multifaceted property that is highly dependent on the specific substitution pattern around the core scaffold. While general metabolic pathways are understood, predicting the metabolic fate of a novel derivative remains a significant challenge. The in vitro human liver microsomal stability assay is an indispensable tool for the early assessment of metabolic liabilities and for guiding medicinal chemistry efforts.
Future work in this area should focus on generating more comprehensive and directly comparable metabolic stability data for a wider range of pyrimidine-2,4-dione analogs. Such studies will enable the development of more refined structure-metabolism relationship models, ultimately facilitating the rational design of more stable and effective drug candidates based on this versatile scaffold.
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Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC. [Link]
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Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022). MDPI. [Link]
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Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. (2019). PubMed. [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed. [Link]
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. [Link]
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Comprehensive Guide to Handling 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and development, novel heterocyclic compounds are the bedrock of innovation. Among these, fluorinated pyrimidine derivatives are of significant interest due to their potential biological activities.[1][2] The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a key tool in medicinal chemistry.[3][4][5] This guide provides essential safety and handling protocols for 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, ensuring the well-being of our researchers while maintaining the integrity of their work. As this is a novel compound, a specific Safety Data Sheet (SDS) is not yet available; therefore, a precautionary approach based on the known hazards of structurally similar compounds is paramount.[6]
Hazard Assessment and Engineering Controls: The First Line of Defense
Given the unknown toxicological profile of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione, a thorough risk assessment is the critical first step. Pyrimidine derivatives can cause skin and eye irritation, and some are classified as harmful if swallowed.[7] The presence of a fluorinated pyridine ring necessitates careful handling, as fluorinated organic compounds can have unique toxicological properties and may be persistent in the environment.[3]
Engineering Controls are Non-Negotiable:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles or vapors.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive emissions.[8]
Personal Protective Equipment (PPE): Your Personal Safety Barrier
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[9] The following table outlines the required PPE for handling 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione.
| Activity Level | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)[10] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | • Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) is recommended[10] |
Important Considerations for PPE:
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.[8]
-
Proper Gown Selection: Not all lab coats labeled for "chemo" are tested for permeation by specific chemicals. For handling novel compounds, a poly-coated gown offers an additional layer of protection.[9]
-
Respiratory Protection: While engineering controls are the primary method of protection, respiratory protection should be available, and its use is encouraged, especially when there is a potential for aerosolization.[10]
Step-by-Step Handling Procedures: A Workflow for Safety
A systematic workflow is crucial for minimizing exposure and preventing cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
